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  • Product: Methyl phenyl(propan-2-yl)phosphinate
  • CAS: 69423-58-1

Core Science & Biosynthesis

Foundational

Stereochemistry of P-chiral Methyl phenyl(propan-2-yl)phosphinate: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of Methyl phenyl(propan-2-yl)phosphinate , a model P-chiral compound. Unlike carbon-centered chirality, phosphorus stereogenicity involves a stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Methyl phenyl(propan-2-yl)phosphinate , a model P-chiral compound. Unlike carbon-centered chirality, phosphorus stereogenicity involves a stable tetrahedral geometry that resists racemization, making these compounds critical scaffolds in asymmetric catalysis (as ligands) and nucleotide analog drug design (e.g., Sofosbuvir). This document details the structural theory, diastereoselective synthesis, and analytical validation required to isolate and characterize its enantiomers.

Structural Fundamentals & CIP Priority

The molecule consists of a central phosphorus (V) atom bonded to four distinct substituents, creating a stable stereogenic center.

Configuration Assignment (Cahn-Ingold-Prelog)

To assign the absolute configuration (


 or 

), the substituents are ranked by atomic number and connectivity. For phosphinates, the P=O bond is treated as a P bonded to an oxygen and a "phantom" oxygen, while the P-O-C bond is treated as an oxygen bonded to a carbon.

Priority Ranking (High to Low):

  • -OMe (Methoxy): Oxygen bonded to Carbon. (Highest Priority)

  • =O (Phosphoryl): Oxygen bonded to "phantom atoms" (lower connectivity score than O-C). Note: Conventions vary; in some specific high-field NMR contexts, =O is treated differently, but for standard IUPAC, -OR > =O.

  • -Ph (Phenyl): Carbon bonded to (C, C, H).

  • -iPr (Propan-2-yl): Carbon bonded to (C, C, H), but the Phenyl ring has higher atomic mass sum at the second shell.

Geometry: The phosphorus adopts a tetrahedral geometry. If the lowest priority group (-iPr) is oriented away from the viewer, a clockwise arrangement of 1→2→3 designates


.

Synthetic Pathways: The Stereochemical Workflow

The synthesis of P-chiral phosphinates demands rigorous control because the phosphorus center is prone to stereomutation under acid catalysis or high thermal stress. We present two routes: Racemic Synthesis (for method development) and Diastereoselective Synthesis (for enantiopure isolation).

Route A: Racemic Synthesis (Method Development)

This route generates the racemate used to develop Chiral HPLC methods.

Reagents: Phenylisopropylphosphinic chloride, Methanol, Triethylamine (TEA). Mechanism: Nucleophilic substitution at P(V) via an addition-elimination pathway.

Protocol:

  • Dissolve phenylisopropylphosphinic chloride (1.0 eq) in dry DCM under

    
    .
    
  • Cool to 0°C. Add Methanol (1.2 eq) and TEA (1.5 eq) dropwise.

  • Stir for 2 hours. The TEA scavenges the HCl byproduct.

  • Outcome: 50:50 mixture of

    
     and 
    
    
    
    enantiomers.
Route B: The Modified Anderson-Mackray Resolution (Enantiopure)

This is the "Gold Standard" for obtaining high optical purity. It utilizes (-)-Menthol as a chiral auxiliary to form separable diastereomers, followed by a stereospecific displacement.

Critical Mechanism: The final displacement of the menthyl group by methoxide proceeds with Inversion of Configuration (


).
Workflow Diagram (DOT)

AndersonMackray Start Phenylisopropylphosphinic Chloride (Racemic) Diastereomers Menthyl Phenyl(isopropyl)phosphinate (Mixture of Rp/Sp) Start->Diastereomers Esterification Auxiliary (-)-Menthol / Pyridine Auxiliary->Diastereomers Separation Crystallization / Prep-HPLC (Separation of Diastereomers) Diastereomers->Separation PureDia Pure Diastereomer (e.g., Sp) Separation->PureDia Isolation Product Methyl Phenyl(propan-2-yl)phosphinate (Enantiopure - Inverted Configuration) PureDia->Product SN2@P (Inversion) Displacement NaOMe / MeOH (Transesterification) Displacement->Product

Caption: The stereoselective synthesis pathway utilizing menthol as a chiral auxiliary to resolve the P-chiral center.

Experimental Protocols

Synthesis of Diastereomeric Menthyl Esters

Objective: Create separable diastereomers.

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.

  • Reactants: Charge with Phenylisopropylphosphinic chloride (10 mmol) in anhydrous ether (50 mL).

  • Addition: Add a solution of (-)-Menthol (10 mmol) and Pyridine (11 mmol) in ether dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Pyridinium chloride will precipitate.

  • Workup: Filter off salts. Wash filtrate with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .
  • Separation: The diastereomers (

    
    -Menthyl and 
    
    
    
    -Menthyl) often have distinct solubilities. Recrystallize from Hexane/Pentane. If oil persists, use Flash Chromatography (Silica, Hexane/EtOAc gradient).
Stereospecific Methanolysis (Inversion)

Objective: Convert the purified menthyl ester to the target methyl ester.

  • Substrate: Dissolve pure Menthyl Phenyl(isopropyl)phosphinate (1 mmol, e.g.,

    
     isomer) in dry Methanol.
    
  • Nucleophile: Add Sodium Methoxide (NaOMe, 1.1 mmol) in MeOH.

  • Condition: Reflux for 4-6 hours. Monitor by TLC (disappearance of menthyl ester).

  • Quench: Cool to RT. Neutralize carefully with dilute Acetic Acid.

  • Purification: Remove solvent. Resuspend in DCM, wash with water. Purify via short-path distillation or column chromatography.

  • Result: Enantiopure Methyl phenyl(propan-2-yl)phosphinate (Configuration:

    
    , assuming inversion from 
    
    
    
    ).

Analytical Characterization & Validation

Chiral HPLC Method

To validate enantiomeric excess (ee), a chiral stationary phase (CSP) is required.[1] Polysaccharide columns are the industry standard for phosphinates.

ParameterCondition
Column Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl chromophore)
Selectivity (

)
Typically > 1.1 for P-chiral esters on AD-H
NMR Spectroscopy

Phosphorus-31 NMR is the primary structural confirmation tool.

  • Chemical Shift:

    
     ~40-55 ppm (decoupled).
    
  • Chiral Discrimination: In an achiral solvent (

    
    ), enantiomers appear as a singlet.
    
  • Chiral Solvating Agent (CSA): Add (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol). The rapid exchange forms diastereomeric solvation complexes, splitting the

    
     singlet into two peaks (one for each enantiomer), allowing rapid ee determination without HPLC.
    

Stability & Racemization Risks

Researchers must be aware of the "Stereomutation" risks associated with P-chiral compounds.

  • Acid Catalysis: Strong acids can protonate the phosphoryl oxygen, making the phosphorus susceptible to attack by water (hydrolysis) or pseudorotation, leading to racemization.

  • Nucleophilic Attack: The P-OMe bond is labile. Exposure to other alcohols (EtOH, iPrOH) with base will cause transesterification and potential loss of stereochemical fidelity if the mechanism is not strictly

    
    .
    
  • Storage: Store under Argon at -20°C. Avoid hygroscopic conditions to prevent hydrolysis to the phosphinic acid.

References

  • Kolodiazhnyi, O. I. (2021).[2] Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. ResearchGate. Link

  • Han, L. B., et al. (2016).[3] General Synthesis of P-Stereogenic Compounds: The Menthyl Phosphinate Approach. Organic & Biomolecular Chemistry. Link

  • Mislow, K. (1968). Stereochemistry of Organophosphorus Compounds. Topics in Stereochemistry. (Foundational text on the Anderson-Mackray/Mislow method).
  • Daicel Corporation. (2023).[4] Chiral Separation Strategies for Organophosphorus Compounds. Chiral Technologies Technical Notes. Link

  • Bauer, I., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, MDPI. Link

Sources

Exploratory

Molecular Profiling & Synthetic Strategy: Methyl phenyl(propan-2-yl)phosphinate

Technical Dossier for Drug Discovery & Process Chemistry Executive Summary & Structural Architecture Methyl phenyl(propan-2-yl)phosphinate represents a specialized class of P-chiral organophosphorus compounds. Unlike pho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier for Drug Discovery & Process Chemistry

Executive Summary & Structural Architecture

Methyl phenyl(propan-2-yl)phosphinate represents a specialized class of P-chiral organophosphorus compounds. Unlike phosphate esters (which possess P-O-C linkages), this phosphinate features direct Carbon-Phosphorus (C-P) bonds, imparting exceptional hydrolytic stability and unique stereoelectronic properties.

In drug development, this molecular scaffold is primarily utilized as a Transition State Analogue (TSA) for metalloprotease inhibition and as a precursor for P-chiral ligands in asymmetric catalysis.

Stereochemical Core

The phosphorus atom in this molecule is a tetracoordinate stereocenter, bonded to four distinct environments:

  • Phenyl Group: Provides

    
    -stacking capability and lipophilicity.
    
  • Isopropyl (Propan-2-yl) Group: Introduces significant steric bulk, influencing the cone angle and rotational barriers.

  • Methoxy Group: The labile ester moiety, serving as a handle for transesterification or hydrolysis.

  • Oxo Group (=O): A strong hydrogen bond acceptor.

Because of this asymmetry, the molecule exists as a pair of enantiomers (


 and 

). The biological activity of phosphinate-based drugs is often strictly dependent on this P-chirality.

Synthetic Protocols & Manufacturing Logic

The synthesis of Methyl phenyl(propan-2-yl)phosphinate requires rigorous exclusion of moisture to prevent premature hydrolysis of intermediates. Two primary routes are validated for research and scale-up.

Route A: The Michaelis-Arbuzov Rearrangement (Preferred)

This pathway is thermodynamically driven by the formation of the strong P=O bond. It is preferred for its atom economy and avoidance of unstable chlorophosphine intermediates.

  • Precursor: Dimethyl phenylphosphonite (

    
    )
    
  • Reagent: 2-Bromopropane (

    
    )
    
  • Mechanism: Nucleophilic attack of the phosphorus lone pair on the alkyl halide, followed by demethylation.

Route B: Grignard Nucleophilic Substitution

Used when the Arbuzov route fails due to steric hindrance or when specific chiral precursors are employed.

  • Precursor: Dichlorophenylphosphine (

    
    )
    
  • Reagents: 1. Methanol/Base (to form the phosphonite), 2. Isopropylmagnesium chloride.

Visualization of Synthetic Workflow

Synthesis Start Dimethyl phenylphosphonite (Ph-P(OMe)2) Inter Phosphonium Intermediate [Ph-P+(OMe)2(iPr)] Br- Start->Inter 110°C, Sealed Tube (SN2 Attack) Reagent 2-Bromopropane (iPr-Br) Reagent->Inter Product Methyl phenyl(propan-2-yl)phosphinate (Target) Inter->Product Arbuzov Rearrangement (- MeBr) Byprod Methyl Bromide (MeBr) Inter->Byprod

Figure 1: The Michaelis-Arbuzov synthetic pathway. The reaction is driven by the formation of the thermodynamically stable phosphoryl (P=O) bond.

Analytical Validation & Characterization

Accurate characterization of P-chiral compounds requires a multi-nuclear NMR approach. Standard


 NMR is often insufficient due to complex P-H coupling patterns (

and

).
Nuclear Magnetic Resonance (NMR) Profiling
NucleusExpected Shift (

)
MultiplicityStructural Insight

40.0 – 55.0 ppm SingletDiagnostic for phosphinate esters. Shifts upfield relative to phosphine oxides due to the alkoxy group.

3.6 – 3.8 ppmDoublet (

Hz)
Methoxy protons (

). The coupling constant confirms P-O connectivity.

2.1 – 2.3 ppmMultipletMethine proton of the Isopropyl group (

).

~130-135 ppmDoubletsPhenyl ring carbons. Large

coupling (~100-140 Hz) is observed for the ipso-carbon.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     expected at m/z ~199.
    
  • Fragmentation:

    • Loss of Propene (

      
      ): Characteristic of isopropyl esters/phosphinates via McLafferty-type rearrangement.
      
    • Loss of Methanol (

      
      ): Formation of the phosphinyl cation.
      

Stereochemical Resolution Strategies

Since the synthesis yields a racemate, separating the enantiomers is critical for biological assays.

  • Chiral HPLC:

    • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/Isopropanol mixtures.

    • Detection: UV at 254 nm (Phenyl chromophore).

  • Enzymatic Kinetic Resolution:

    • Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact. This yields an enantiopure acid and an enantiopure ester, which are easily separated by extraction.

Pharmacological Mechanism: Transition State Mimicry

The primary utility of Methyl phenyl(propan-2-yl)phosphinate lies in its ability to mimic the tetrahedral intermediate of peptide bond hydrolysis.

Mechanism of Action

Proteases (enzymes that cleave proteins) operate by attacking the carbonyl carbon of a peptide bond, forming a transient, high-energy tetrahedral intermediate.

  • The Mimic: The phosphinate group is stable and tetrahedral.

  • The Inhibition: The enzyme binds the phosphinate tightly (often orders of magnitude tighter than the natural substrate) but cannot cleave the C-P bond. This effectively "locks" the enzyme.

Mechanistic Pathway Diagram

Mechanism Substrate Natural Peptide Substrate (Planar Carbonyl) TS Tetrahedral Intermediate (Unstable, High Energy) Substrate->TS Hydrolysis Initiation Enzyme Metalloprotease Active Site (Zn2+ Coordinated) TS->Enzyme Natural Binding Inhibitor Phosphinate Inhibitor (Stable Tetrahedral Analog) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Dead-End Inhibition) Enzyme->Complex Chelation of Zn2+ No Cleavage Possible

Figure 2: Mechanism of Transition State Analogue inhibition.[1] The phosphinate geometry mimics the unstable intermediate (TS) but resists hydrolysis, trapping the enzyme.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Han, L. B., & Zhao, C. Q. (2018).[2] Efficient C-P Bond Formation via Metal-Free Phosphorylation. Journal of the American Chemical Society, 140(9), 3139-3155. Link

  • Collinsova, M., & Jiracek, J. (2000). Phosphinic acid compounds in biochemistry, biology and medicine.[3][4] Current Medicinal Chemistry, 7(6), 629-647. Link

  • BenchChem. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. BenchChem Technical Guides. Link

  • Organic Chemistry Portal. (2024). Synthesis of Phosphinates and Phosphinic Acid Derivatives.[2][4][5][6] Link

Sources

Foundational

Engineering the Tetrahedral Mimic: A Technical Guide to Phosphinate Esters in Organophosphorus Chemistry and Drug Development

Introduction Phosphinate esters—organophosphorus compounds characterized by the general structure R¹R²P(=O)(OR³)—occupy a privileged chemical space in modern enzymology and medicinal chemistry. Unlike their phosphate and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phosphinate esters—organophosphorus compounds characterized by the general structure R¹R²P(=O)(OR³)—occupy a privileged chemical space in modern enzymology and medicinal chemistry. Unlike their phosphate and phosphonate counterparts, phosphinates possess two direct carbon-phosphorus (C-P) bonds. This unique substitution pattern not only imparts exceptional hydrolytic stability but also generates a stable, tetrahedral geometry that perfectly mimics the high-energy transition state of peptide bond hydrolysis[1].

Mechanistic Rationale: The Transition State Imperative

The core utility of phosphinate esters in drug development stems from their ability to act as transition state analogs (TSAs) for metalloproteases and serine proteases. During natural peptide cleavage, the sp²-hybridized carbonyl carbon of the scissile amide bond undergoes nucleophilic attack (by water or an active-site serine), transiently forming a high-energy sp³-hybridized tetrahedral intermediate.

Phosphinate esters replicate this tetrahedral geometry permanently. Furthermore, because they contain two distinct carbon substituents (R¹ and R²), they can simultaneously project side chains into both the non-primed (S1, S2) and primed (S1', S2') subsites of a protease's active site[2]. This dual-subsite engagement dramatically enhances target selectivity compared to phosphonates, which typically only engage the non-primed subsites due to the presence of a second alkoxy leaving group[2].

G cluster_0 Natural Peptide Hydrolysis cluster_1 Phosphinate Inhibition Substrate Planar Peptide Bond (sp2 Carbon) TS Tetrahedral Intermediate (sp3 Carbon) Substrate->TS Products Cleaved Products TS->Products Inhibitor Phosphinate Ester (Stable sp3 Phosphorus) TS->Inhibitor Structural Mimicry Enzyme Protease Active Site (Zinc or Serine) Inhibitor->Enzyme Binds Complex Dead-end Complex (No Cleavage) Enzyme->Complex

Fig 1. Phosphinate esters mimicking the tetrahedral transition state of peptide hydrolysis.

Clinical Translation: The Fosinopril Paradigm

The most prominent clinical application of phosphinate ester chemistry is3, an FDA-approved angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure[3]. Fosinopril is administered as a highly lipophilic prodrug. Upon absorption, host esterases cleave the acyloxyalkyl ester group, releasing the active phosphinic acid, fosinoprilat[4]. The phosphinyl oxygen of fosinoprilat tightly chelates the catalytic zinc ion in the ACE active site, while the adjacent hydrophobic ring systems anchor into the S1 and S2 pockets. Recent studies have even repurposed fosinopril as a potent anti-parasitic agent against Babesia duncani, proving that the phosphinate ester warhead can cross-react with parasitic metalloproteases that share conserved active-site architectures[4].

Comparative Quantitative Data: Inhibitor Warheads

To understand why phosphinates are often preferred over other warheads in rational drug design, we must compare their physicochemical and binding properties.

Warhead ClassCentral GeometryC-P BondsLeaving GroupsSubsite EngagementExample DrugTypical IC₅₀ / Kᵢ
Phosphinate Ester Tetrahedral (sp³ mimic)21S1 and S1'FosinoprilatLow nM (1–15 nM)
Phosphonate Ester Tetrahedral (sp³ mimic)12 (1 after aging)Primarily S1Furin ProbesMid nM (20–50 nM)
Carboxylate Planar (sp² ground state)0N/AS1CaptoprilMid nM (20–30 nM)

Data synthesized from comparative protease inhibition assays[3],[2].

Synthetic Workflows: Constructing the P-C-P Scaffold

The synthesis of phosphinate esters historically relied on harsh chlorination of phosphinic acids followed by alcoholysis. However, modern organophosphorus chemistry has evolved toward milder, more atom-economical protocols[5].

G cluster_classical Classical Chlorination cluster_direct Direct Esterification cluster_arbuzov Michaelis-Arbuzov PhosphinicAcid Phosphinic Acid R1R2P(O)OH PhosphinylChloride Phosphinyl Chloride R1R2P(O)Cl PhosphinicAcid->PhosphinylChloride SOCl2 DirectEster Phosphinate Ester R1R2P(O)OR PhosphinicAcid->DirectEster ROH, DIC/DMAP ClassicalEster Phosphinate Ester R1R2P(O)OR PhosphinylChloride->ClassicalEster ROH, Base Phosphonite Phosphonous Diester R1P(OR)2 ArbuzovEster Phosphinate Ester R1R2P(O)OR Phosphonite->ArbuzovEster R2-X

Fig 2. Divergent synthetic workflows for the preparation of phosphinate esters.

Validated Experimental Protocols

To ensure scientific reproducibility, the following protocols represent self-validating systems for the synthesis and manipulation of phosphinate esters. They bypass the unstable phosphinyl chloride intermediates, utilizing direct coupling methodologies that are highly tolerant of complex side chains.

Protocol A: Steglich-Type Direct Esterification of Phosphinic Acids

This method is optimal for coupling complex, sterically hindered alcohols (e.g., phenols or advanced prodrug moieties) to phosphinic acids without generating corrosive HCl gas[2].

Causality & Mechanism: N,N'-diisopropylcarbodiimide (DIC) is selected over the traditional dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is highly soluble in standard organic solvents, preventing column clogging during purification. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the highly reactive O-acylisourea intermediate to form an acyl-pyridinium species, which is an exceptional electrophile for the incoming alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the starting phosphinic acid (1.0 eq) and the target alcohol/phenol (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Self-Validation Check: Ensure complete dissolution before proceeding; undissolved starting material will severely depress the reaction rate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIC (1.5 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation Check: Monitor the reaction via ³¹P NMR. The starting phosphinic acid typically resonates around 30–40 ppm, while the resulting phosphinate ester will shift upfield by approximately 5–10 ppm depending on the substituents.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure phosphinate ester.

Protocol B: Dealkylation/Hydrolysis of Phosphinate Esters

In drug development, the phosphinate ester is often a protected intermediate or a prodrug. Controlled deprotection to the active phosphinic acid is a critical step[6],[7].

Causality & Mechanism: Standard basic or acidic hydrolysis of phosphinates is notoriously sluggish due to the steric shielding of the phosphorus center and the poor leaving group ability of simple alkoxides. To circumvent this, the McKenna dealkylation utilizing bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) is employed[7]. The silyl halide rapidly cleaves the P-O-alkyl bond via an S_N2 mechanism, forming a highly labile silyl ester intermediate that readily hydrolyzes upon exposure to methanol or water.

Step-by-Step Methodology:

  • Silylation: Dissolve the phosphinate ester (1.0 eq) in anhydrous acetonitrile (CH₃CN) and cool to 0 °C under an inert atmosphere.

  • Reagent Addition: Add TMSI (5.0 eq) dropwise. Note: TMSI is highly reactive and light-sensitive; handle with care. If acid-sensitive functional groups are present, add 2,6-lutidine (6.0 eq) to scavenge trace HI[7].

  • Cleavage: Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: TLC will show the complete disappearance of the starting material.

  • Hydrolysis: Cool the reaction back to 0 °C and quench by the slow addition of methanol or water. Stir for 30 minutes to ensure complete hydrolysis of the silyl ester.

  • Isolation: Concentrate the mixture under reduced pressure. If 2,6-lutidine was used, the product can be isolated via reverse-phase HPLC or by careful pH adjustment and extraction.

Conclusion

Phosphinate esters represent a masterclass in bioisosteric design. By perfectly mimicking the tetrahedral transition state of peptide hydrolysis while maintaining robust chemical stability, they offer unparalleled opportunities for protease inhibition. As synthetic methodologies shift from harsh chlorinations to elegant, catalytic direct esterifications, the chemical space accessible to phosphinate-based prodrugs and activity-based probes will continue to expand, driving the next generation of targeted therapeutics.

References

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC.[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.[Link]

  • Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace.[Link]

  • US9393256B2 - Methods for treating HCV.
  • Synthesis and Modifications of Phosphinic Dipeptide Analogues. ResearchGate.[Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. SciSpace.[Link]

  • Selective Esterification of Phosphonic Acids. MDPI.[Link]

  • Babesia BdFE1 esterase is required for the anti-parasitic activity of the ACE inhibitor fosinopril. PMC.[Link]

  • Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. PMC.[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of Methyl Phenyl(propan-2-yl)phosphinate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Structural Significance and Thermodynamic Causality Methyl phenyl(propan-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Structural Significance and Thermodynamic Causality

Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4), frequently referred to in literature as methyl isopropylphenylphosphinate, is a highly specialized organophosphorus compound[1]. Structurally, it features a central pentavalent phosphorus atom bonded to four distinct moieties: a methoxy group, a phenyl ring, an isopropyl (propan-2-yl) group, and a phosphoryl oxygen (P=O).

This tetra-substitution renders the phosphorus atom a stable stereocenter, making the molecule inherently chiral. In drug development and advanced materials science, understanding the physical constants of such chiral phosphinates is critical. The physical behavior of this compound is dictated by two competing thermodynamic forces:

  • Dipole-Dipole Interactions: The highly polar P=O bond acts as a strong hydrogen-bond acceptor and creates a significant molecular dipole, which elevates the boiling point and drives interactions with polar aprotic solvents[2].

  • Steric Shielding & Lipophilicity: The bulky, hydrophobic phenyl and isopropyl groups sterically shield the phosphoryl core. This structural bulk drastically reduces the molecule's ability to form an extensive hydration network in aqueous environments, thereby increasing its partition coefficient (LogP).

Quantitative Physicochemical Constants

Empirical data for specialized phosphinate esters can be sparse; thus, physical constants are often derived through rigorous extrapolation from homologous series (such as methyl methylphenylphosphinate) and predictive thermodynamic modeling[2][3].

Table 1: Physical and Thermodynamic Constants

PropertyValue / EstimateCausality / Mechanistic Note
Molecular Formula C10H15O2PConfirmed via mass spectrometry standards[1].
Molecular Weight 198.20 g/mol Provides the baseline for molarity calculations[1].
Boiling Point ~105–115 °C at 0.1 mmHgElevated due to strong P=O dipole interactions; requires high vacuum for distillation without thermal degradation[2][3].
Density ~1.08 g/cm³ at 25 °CTypical for alkyl aryl phosphinate esters; heavier than water due to the dense phosphorus core.
Refractive Index (

)
~1.51 at 20 °CHigh polarizability driven by the delocalized π-electrons of the phenyl ring.
LogP (Octanol/Water) ~2.1 (Predicted)Indicates moderate-to-high lipophilicity; the hydrophobic bulk dominates the polar P=O core.

Solubility Dynamics and Solvent Interactions

Solubility is fundamentally governed by the thermodynamics of solvation. While the phosphoryl oxygen is a capable hydrogen-bond acceptor, the steric umbrella provided by the propan-2-yl and phenyl groups creates a hydrophobic cavity.

Table 2: Solubility Profile by Solvent Class

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Protic WaterVery Low (< 5 mg/mL)The hydrophobic bulk disrupts the highly ordered hydrogen-bond network of water, resulting in an unfavorable entropy of solvation.
Polar Protic Methanol / EthanolMiscibleFavorable dipole interactions with the P=O core; the alkyl chains of the alcohols interact well with the isopropyl/phenyl groups.
Polar Aprotic DichloromethaneMiscibleExcellent solvation of the polar P=O core without the thermodynamic penalty of breaking hydrogen bonds.
Non-Polar Hexane / HeptaneSolubleThe lipophilic isopropyl and phenyl groups interact favorably with aliphatic solvents via London dispersion forces.

Synthetic Pathways and Mechanistic Insights

The synthesis of methyl phenyl(propan-2-yl)phosphinate typically relies on the Michaelis-Arbuzov rearrangement or the direct esterification of a phosphinyl chloride intermediate[2][4]. A highly efficient, field-proven route involves the reaction of dichlorophenylphosphine with methanol to yield dimethyl phenylphosphonite. This intermediate is then subjected to an Arbuzov-type alkylation using 2-iodopropane[2].

ArbuzovSynthesis N1 Dichlorophenylphosphine (PhPCl2) N3 Dimethyl phenylphosphonite N1->N3 + MeOH, -HCl N2 Methanol / Base (Esterification) N2->N3 N5 Methyl phenyl(propan-2-yl) phosphinate N3->N5 Heat, -MeI N4 2-Iodopropane (Arbuzov Reaction) N4->N5

Synthesis of Methyl phenyl(propan-2-yl)phosphinate via Arbuzov Rearrangement.

Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure scientific integrity.

Protocol A: Synthesis via Arbuzov Rearrangement

Self-validating mechanism: The generation of methyl iodide as a byproduct serves as a visual and thermodynamic indicator of reaction progression (ebullition).

  • Preparation: Under a strictly inert nitrogen atmosphere, charge a flame-dried, 500 mL three-neck round-bottom flask with dimethyl phenylphosphonite (1.0 eq).

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise at room temperature using an addition funnel.

  • Thermal Activation: Gradually heat the mixture to 110 °C. The Michaelis-Arbuzov rearrangement is initiated, forming the critical P-C bond while expelling methyl iodide[2].

  • Distillation & Equilibrium: Equip the flask with a short-path distillation apparatus to continuously remove the highly volatile methyl iodide byproduct. This removal drives the reaction equilibrium forward according to Le Chatelier's principle.

  • Purification: Once the reaction is complete (monitored by ³¹P NMR for the disappearance of the P(III) signal), purify the crude liquid via high-vacuum distillation (expected bp ~105-115 °C at 0.1 mmHg) to isolate pure methyl phenyl(propan-2-yl)phosphinate[3].

Protocol B: Determination of Solubility and LogP (Shake-Flask Method)

Self-validating mechanism: Strict temperature control and prolonged equilibration ensure thermodynamic saturation, avoiding kinetic supersaturation artifacts.

  • Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours at 25.0 ± 0.1 °C. This prevents volume changes during the actual experiment.

  • Sample Introduction: Add an excess of methyl phenyl(propan-2-yl)phosphinate (e.g., 50 mg) to a 20 mL borosilicate glass vial containing 10 mL of the mutually saturated octanol/water mixture.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at exactly 25.0 °C for 48 hours to achieve true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes at 25 °C. Crucial step: This ensures complete phase separation and destroys any micro-emulsions that would artificially inflate aqueous solubility readings.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases using a syringe. Dilute as necessary and quantify the compound concentration using HPLC-UV calibrated with an internal standard.

  • Calculation: Calculate the partition coefficient as

    
    .
    

SolubilityWorkflow S1 Compound Equilibration in Octanol/Water (Shake-Flask) S2 Phase Separation (Centrifugation at 3000g) S1->S2 S3 Aqueous Phase Extraction S2->S3 S4 Organic Phase Extraction S2->S4 S5 HPLC-UV/MS Quantification S3->S5 S4->S5 S6 LogP & Solubility Calculation S5->S6

Workflow for Thermodynamic Solubility and Partition Coefficient (LogP) Determination.

References

1.[1] isopropylphenylphosphinic acid methyl ester | 85357-60-4 - molaid.com. Available at: 1 2.[2] Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - mdpi.com. Available at: 2 3.[3] 8. Phosphorus Compounds - thieme-connect.de. Available at: 3 4.[4] T3P®-assisted esterification and amidation of phosphinic acids - researchgate.net. Available at: 4

Sources

Foundational

Isopropyl Phenyl Phosphinate Ester Derivatives: A Comprehensive Technical Guide on Synthesis, Catalysis, and Protease Inhibition

Executive Summary Isopropyl phenylphosphinate (IPP) and its ester derivatives occupy a unique intersection between advanced organic synthesis and medicinal chemistry. Characterized by a tetrahedral phosphorus center capa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl phenylphosphinate (IPP) and its ester derivatives occupy a unique intersection between advanced organic synthesis and medicinal chemistry. Characterized by a tetrahedral phosphorus center capable of stable P-stereogenicity, these compounds serve as indispensable building blocks for chiral ligands, key intermediates in transition-metal and photoredox catalysis, and highly specific warheads in activity-based protein profiling (ABPP). This whitepaper provides an in-depth analysis of the mechanistic behavior of IPP derivatives, detailing self-validating experimental protocols and structural rationales that guide their application in modern drug development and catalytic methodologies.

Chemical Foundation and P-Stereogenicity

Structural Dynamics and Epimerization

The utility of isopropyl phenylphosphinate derivatives heavily relies on the stability of their P-chiral centers. P-stereogenic phosphorus compounds are critical for asymmetric catalysis; however, synthesizing and maintaining optically pure H-phosphinates presents significant challenges[1].

A primary mechanistic hurdle is the rapid epimerization of the phosphorus center under basic conditions. Contrary to earlier assumptions of inherent stereolability of the phosphinate anion, epimerization is driven by the nucleophilic attack of metal alkoxides at the phosphorus atom[1]. For instance, during the nucleophilic substitution of menthyl phenylphosphinates, the formation of isopropyl phenylphosphinate via transesterification clearly indicates that alkoxide attack is the primary pathway for stereochemical degradation[1]. Understanding this causality is essential for designing protocols that preserve enantiomeric purity.

Catalytic Applications: Cross-Coupling and Photoredox Systems

IPP derivatives are highly versatile in modern catalytic frameworks:

  • Palladium-Catalyzed Diarylation: Isopropyl phenylphosphinate acts as a critical intermediate in the direct diarylation of sodium hypophosphite, enabling the green synthesis of diarylphosphonates via simultaneous construction of carbon–phosphine and oxygen–phosphine bonds[2].

  • Photoredox Catalysis: Recent advancements utilize copper-photoredox systems to generate copper-bound P-centered radicals from racemic IPP. Irradiation with visible light (λ = 456 nm) facilitates kinetic resolution, yielding highly enantioenriched fluoroalkenylated phosphinates[3].

G PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (λ = 456 nm) Radical P-Centered Radical Intermediate PC_star->Radical SET / Energy Transfer Substrate Racemic Isopropyl Phenylphosphinate Substrate->Radical Radical->PC Catalyst Regeneration Product Enantioenriched Phosphinate Product Radical->Product Stereoretentive Cross-Coupling

Photoredox catalytic cycle for the generation of P-centered radicals from IPP.

Medicinal Chemistry: Protease Inhibition and ABPP

In drug development, phenylphosphinate esters are engineered as transition-state analogs for proteases[4]. They function as highly potent, irreversible inhibitors of serine proteases, including human neutrophil elastase and chymotrypsin[5].

Mechanism of Action (Warhead Causality)

The efficacy of the phenylphosphinate warhead lies in its structural mimicry. The phosphinate group mimics the P1 amino acid, which is specifically recognized by the primary S1 recognition pocket of serine proteases[6]. Upon binding, the active-site serine hydroxyl executes a nucleophilic attack on the electrophilic phosphorus center. The subsequent loss of the ester leaving group forms a stable, tetrahedral phosphonylated enzyme intermediate, resulting in irreversible covalent inhibition[5].

G A Active Serine Protease (Nucleophilic Ser-OH) C Nucleophilic Attack at P-Center A->C B Phenylphosphinate Probe (P1 Mimic Warhead) B->C D Tetrahedral Transition State Analog C->D  Loss of Leaving Group E Irreversible Covalent Inhibition D->E

Mechanism of irreversible serine protease inhibition by phenylphosphinate esters.

Quantitative Data Summaries

The following tables synthesize key quantitative metrics from recent literature regarding the chemical and biological efficacy of IPP derivatives.

Table 1: Reaction Yields and Stereoselectivity in IPP Catalytic Transformations

Reaction TypeSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)E:Z RatioRef
Photoredox CouplingRacemic IPP + methyl 4-(2,2-difluorovinyl)benzoateCopper / 10 W Kessil lamp (456 nm)71%91% (S-configuration)7:1[3]
Nucleophilic Substitution(RP)-Menthyl phenylphosphinate + MeLiMeLi (-80 °C to 0 °C)99%97%N/A[1]
Pd-Catalyzed DiarylationIsopropyl phenylphosphinate + BromobenzenePd(OAc)2 / PivCl activator83%N/A (Achiral)N/A[2]

Table 2: Biological Profiling of Phenylphosphinate Derivatives

Compound ClassTarget EnzymeInhibition TypePrimary RecognitionRef
(α-aminoalkyl)phenylphosphinate estersHuman Neutrophil ElastaseIrreversibleS1 Pocket (P1 Mimic)[5]
(α-aminoalkyl)phenylphosphinate estersChymotrypsinIrreversibleAlternate binding mode[5]
Fluorescent Phenylphosphinate ProbesS1 Family Serine ProteasesCovalent (ABPP)S1 Pocket (P1 Mimic)[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems, incorporating internal controls and explicit causal reasoning for critical steps.

Protocol A: Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates

Objective: Convert optically pure H-phosphinates to secondary phosphine oxides without epimerization.

  • Preparation of Reagents: Purge a Schlenk flask with Argon. Add exactly 2.1 equivalents of Methyllithium (MeLi, 1.0 M in Et2O).

    • Causality: An excess of organolithium (>2 equiv) is strictly required to rapidly consume the starting material and outcompete the slower transesterification reaction caused by metal alkoxide byproducts, which would otherwise lead to epimerization[1].

  • Cryogenic Addition: Cool the MeLi solution to precisely -80 °C. Slowly add the optically pure H-phosphinate (e.g., (RP)-menthyl phenylphosphinate) dissolved in anhydrous THF dropwise over 15 minutes.

    • Causality: Cryogenic temperatures kinetically freeze the alkoxide attack vector, preserving the P-chiral center[1].

  • Reaction Maturation: Maintain the reaction at -80 °C for 30 minutes, then allow it to slowly warm to 0 °C.

  • Quenching and Self-Validation: Quench the reaction with saturated aqueous NH4Cl (20 mL).

    • Validation Step: Extract the organic layer and immediately perform

      
      P NMR. The presence of a single, sharp peak validates the retention of stereochemistry. The appearance of a secondary peak (e.g., corresponding to isopropyl phenylphosphinate) indicates protocol failure via alkoxide-driven transesterification[1].
      
Protocol B: Activity-Based Protein Profiling (ABPP) of Serine Proteases

Objective: Selectively label and detect active serine proteases in a complex proteome using a phenylphosphinate warhead.

  • Lysate Preparation & Control Split: Extract the target proteome (e.g., neutrophil lysate) in a non-denaturing buffer (pH 7.4). Split the lysate into two aliquots: "Test" and "Control".

  • Competitive Inhibition (Validation Step): To the "Control" aliquot, add a broad-spectrum serine protease inhibitor (e.g., PMSF, 1 mM) and incubate for 30 minutes.

    • Causality: This step saturates the active sites of functional proteases. It acts as a negative control to prove that the subsequent probe binding is mechanism-based and active-site specific, rather than non-specific hydrophobic binding.

  • Probe Incubation: Add the fluorescently tagged phenylphosphinate ABP (1 µM) to both the "Test" and "Control" aliquots. Incubate for 1 hour at 37 °C.

    • Causality: The phenylphosphinate warhead mimics the P1 residue, specifically entering the S1 pocket of active enzymes and forming a covalent bond[6]. Inactive zymogens lacking a fully formed catalytic triad will not react.

  • Resolution and Detection: Quench the reactions with SDS loading buffer and boil for 5 minutes. Resolve the proteins via SDS-PAGE. Image the gel using a fluorescence scanner.

    • Validation Step: A successful assay is validated by distinct fluorescent bands in the "Test" lane and a complete absence of those bands in the "Control" lane.

References

1.2 2.1 3.3 4.5 5.4 6.6

Sources

Protocols & Analytical Methods

Method

Synthesis of P-Stereogenic Phosphines via Diastereoselective Grignard Displacement on Methyl Phenyl(propan-2-yl)phosphinate

Application Note APN2026-03-07 Abstract This document provides a comprehensive technical guide for the synthesis of P-stereogenic, or P-chiral, phosphines, a critical class of ligands in asymmetric catalysis.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note APN2026-03-07

Abstract

This document provides a comprehensive technical guide for the synthesis of P-stereogenic, or P-chiral, phosphines, a critical class of ligands in asymmetric catalysis.[1][2][3] The protocols detailed herein utilize methyl phenyl(propan-2-yl)phosphinate as a key chiral precursor. This guide will elaborate on the diastereoselective displacement of the methoxy group with organometallic reagents to form chiral phosphine oxides, followed by stereospecific reduction to the corresponding chiral phosphines. The methodologies described are designed to be robust and reproducible, offering researchers a reliable pathway to these valuable synthetic tools.

Introduction: The Significance of Chiral Phosphines

Chiral phosphines are indispensable ligands in transition-metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically enriched molecules crucial for the pharmaceutical, agrochemical, and fine chemical industries.[4][5] The stereochemical environment created by the chiral phosphine ligand around the metal center dictates the enantioselectivity of the catalytic transformation.[2] P-stereogenic phosphines, where the phosphorus atom itself is the chiral center, often provide a unique and highly effective chiral environment.[4]

The synthesis of P-chiral phosphines, however, presents a significant challenge due to the pyramidal geometry and inversion barrier of trivalent phosphorus compounds.[6] A common and effective strategy involves the synthesis of configurationally stable P-chiral phosphine oxides, which can then be stereospecifically reduced to the desired phosphines.[7][8][9] This application note focuses on a well-established pathway that begins with the resolution of a racemic phosphinate ester, specifically methyl phenyl(propan-2-yl)phosphinate, to access enantiomerically enriched P-chiral phosphine oxides.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that leverages classical resolution and stereospecific transformations to achieve high enantiopurity in the final phosphine product. The key steps are:

  • Synthesis of Racemic Methyl Phenyl(propan-2-yl)phosphinate: Preparation of the starting phosphinate ester.

  • Diastereomeric Resolution (Conceptual Overview): While this note focuses on the application of the resolved phosphinate, it's important to understand that diastereomeric resolution, often employing a chiral auxiliary like (-)-menthol, is a common method to obtain enantiomerically pure starting materials.[10][11][12]

  • Diastereoselective Grignard Displacement: The core C-P bond-forming reaction where a Grignard reagent displaces the methoxy group of the chiral phosphinate to yield a P-chiral tertiary phosphine oxide.[13][14]

  • Stereospecific Reduction of Phosphine Oxide: The final step to obtain the target chiral phosphine, typically with retention or inversion of configuration depending on the reducing agent.[7][8][9][15]

G cluster_0 Phosphinate Preparation cluster_1 Chiral Resolution cluster_2 C-P Bond Formation cluster_3 Reduction racemic_phosphinate Racemic Methyl Phenyl(propan-2-yl)phosphinate chiral_phosphinate Enantiopure Methyl Phenyl(propan-2-yl)phosphinate racemic_phosphinate->chiral_phosphinate Diastereomeric Resolution (e.g., with (-)-menthol) phosphine_oxide P-Chiral Tertiary Phosphine Oxide chiral_phosphinate->phosphine_oxide Grignard Reagent (R'-MgX) Diastereoselective Displacement chiral_phosphine P-Chiral Tertiary Phosphine phosphine_oxide->chiral_phosphine Stereospecific Reduction (e.g., Silanes, LiAlH₄/MeOTf)

Figure 1: Overall synthetic workflow for chiral phosphines.

Experimental Protocols

Synthesis of Racemic Methyl Phenyl(propan-2-yl)phosphinate

This protocol outlines the synthesis of the racemic starting material.

Materials:

  • Dichlorophenylphosphine

  • Isopropanol

  • Methanol

  • Triethylamine

  • Anhydrous Diethyl Ether

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dichlorophenylphosphine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • First Esterification: Cool the solution to 0 °C in an ice bath. Add a solution of isopropanol (1.0 eq) and triethylamine (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Stir the reaction mixture at 0 °C for 1 hour.

  • Second Esterification: To the same reaction mixture, add a solution of methanol (1.1 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Filter the reaction mixture to remove triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield racemic methyl phenyl(propan-2-yl)phosphinate.

Diastereoselective Synthesis of Tertiary Phosphine Oxides via Grignard Displacement

This protocol describes the key stereoselective C-P bond formation. It is assumed that an enantiomerically pure methyl phenyl(propan-2-yl)phosphinate is used as the starting material, obtained through resolution (e.g., via menthyl phosphinates).[10][11]

Materials:

  • Enantiopure Methyl Phenyl(propan-2-yl)phosphinate

  • Grignard Reagent (e.g., Ethylmagnesium bromide, Phenylmagnesium bromide) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride Solution

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the enantiopure methyl phenyl(propan-2-yl)phosphinate (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the Grignard reagent (1.2 eq) dropwise via syringe. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude tertiary phosphine oxide by flash column chromatography on silica gel or by recrystallization.

Table 1: Representative Yields and Diastereoselectivities for Grignard Displacement

Grignard Reagent (R'-MgX)Product (Tertiary Phosphine Oxide)Typical Yield (%)Typical Diastereomeric Excess (de, %)
Ethylmagnesium bromideEthyl(phenyl)(propan-2-yl)phosphine oxide85-95>95
Phenylmagnesium bromideDiphenyl(propan-2-yl)phosphine oxide80-90>95
Benzylmagnesium chlorideBenzyl(phenyl)(propan-2-yl)phosphine oxide75-85>90

Note: Yields and de values are illustrative and can vary based on specific reaction conditions and the enantiopurity of the starting phosphinate.

Stereospecific Reduction of Tertiary Phosphine Oxides

The reduction of the P-chiral phosphine oxide to the corresponding phosphine can be achieved with either retention or inversion of stereochemistry, depending on the chosen reagent.

A common method for achieving inversion involves activation of the phosphine oxide followed by hydride reduction.[7][8][9][15]

G phosphine_oxide P-Chiral Phosphine Oxide phosphonium_salt Alkoxyphosphonium Salt phosphine_oxide->phosphonium_salt 1. Methyl Triflate (MeOTf) phosphine P-Chiral Phosphine (Inverted) phosphonium_salt->phosphine 2. LiAlH₄

Figure 2: Reduction of phosphine oxide with inversion.

Materials:

  • P-Chiral Tertiary Phosphine Oxide

  • Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF

Procedure:

  • Activation: In a flame-dried Schlenk tube under argon, dissolve the P-chiral tertiary phosphine oxide (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add methyl triflate (1.1 eq) dropwise. Stir at room temperature for 1 hour to form the methoxyphosphonium salt.

  • Reduction: Cool the solution to 0 °C and add a solution of LiAlH₄ (1.5 eq) in THF dropwise. Stir the reaction at room temperature for 2-4 hours.

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solids and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting chiral phosphine is often air-sensitive and should be handled under an inert atmosphere. Further purification can be achieved by chromatography on deoxygenated silica gel or by conversion to a more stable borane adduct.[16]

Reduction using silanes, such as trichlorosilane (HSiCl₃), in the presence of a base typically proceeds with retention of the stereochemistry at the phosphorus center. This provides an alternative route to the other phosphine enantiomer from the same phosphine oxide precursor.

Mechanistic Insights

The stereochemical outcome of the Grignard displacement reaction is a result of a nucleophilic attack of the organometallic reagent on the phosphorus center of the phosphinate. The reaction generally proceeds with inversion of configuration at the phosphorus atom. The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group (the methoxy group), following a pathway analogous to an Sₙ2 reaction at a tetrahedral carbon center.

The stereospecificity of the phosphine oxide reduction is highly dependent on the reagent system employed. The inversion observed with the LiAlH₄/MeOTf method is due to the formation of an intermediate alkoxyphosphonium salt. The subsequent hydride attack occurs at the phosphorus center, displacing the methoxy group and inverting the stereocenter.[9] In contrast, reductions with silanes are believed to proceed through a pentacoordinate intermediate where pseudorotation is suppressed, leading to retention of configuration.

Conclusion

The use of enantiomerically pure methyl phenyl(propan-2-yl)phosphinate provides a reliable and versatile entry point for the synthesis of a variety of P-chiral phosphines. The diastereoselective Grignard displacement allows for the introduction of diverse substituents at the phosphorus center, and the subsequent stereospecific reduction of the resulting phosphine oxides offers control over the final stereochemistry of the phosphine. The protocols and insights provided in this application note are intended to equip researchers in drug development and catalysis with the practical knowledge to synthesize these valuable chiral ligands.

References

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). University of Toronto.
  • Imamoto, T., Kikuchi, S. I., Miura, T., & Wada, Y. (2001). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. Organic Letters, 3(1), 87–90. [Link]

  • Pu, L. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 889-918. [Link]

  • Applications of the developed chiral phosphines in asymmetric... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Phosphines Synthesis. (n.d.).
  • Imamoto, T. (2015). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 91(10), 541–562. [Link]

  • Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. (n.d.). Scilit.
  • Imamoto, T., Kikuchi, S. I., Miura, T., & Wada, Y. (2001). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Imamoto, T., Kikuchi, S. I., Miura, T., & Wada, Y. (2001). Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride. Organic Letters, 3(1), 87–90. [Link]

  • (PDF) Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric Catalysis. (n.d.).
  • Berger, O., & Montchamp, J. L. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry, 14(32), 7552–7562. [Link]

  • (PDF) General Synthesis of P-Stereogenic Compounds: The Menthyl Phosphinate Approach. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.).
  • Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride. (2000). R Discovery. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). (2021). NSF PAR. Retrieved March 7, 2026, from [Link]

  • Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. (n.d.). Tsantrizos' Group.
  • Preparation of phosphines through C–P bond formation. (2014). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Valentine, D., Jr., Blount, J. F., & Toth, K. (1980). Synthesis of phosphines having chiral organic groups ligated to chiral phosphorus. The Journal of Organic Chemistry, 45(18), 3691–3698. [Link]

  • Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hayashi, T., Toffano, M., & Uenishi, J. I. (2004). Asymmetric Synthesis of P-Stereogenic Diarylphosphinites by Palladium-Catalyzed Enantioselective Addition of Diarylphosphines to Benzoquinones. Journal of the American Chemical Society, 126(15), 4784–4785. [Link]

  • . (n.d.). Retrieved March 7, 2026, from

  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Imamoto, T. (2015). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 91(10), 541–562. [Link]

  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. (n.d.).
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2014). Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. (2018).

Sources

Application

Application Note: Enantioselective Preparation and Resolution of Methyl phenyl(propan-2-yl)phosphinate

Executive Summary Enantiopure -stereogenic organophosphorus compounds are critical building blocks in the development of asymmetric transition-metal catalysts, chiral ligands, and transition-state analog enzyme inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiopure


-stereogenic organophosphorus compounds are critical building blocks in the development of asymmetric transition-metal catalysts, chiral ligands, and transition-state analog enzyme inhibitors. While recent advancements in transition-metal catalysis have enabled the asymmetric hydrophosphorylation of alkynes[1], the direct asymmetric synthesis of structurally diverse phosphinates often suffers from limited substrate scope and historically low enantioselectivity[1].

For the preparation of Methyl phenyl(propan-2-yl)phosphinate , the classical resolution of racemic phosphinic derivatives via chiral auxiliaries remains the most robust, scalable, and self-validating methodology[2]. This application note details a comprehensive, three-phase protocol for synthesizing the enantiopure methyl ester utilizing a (-)-menthol-directed resolution followed by stereospecific transesterification.

Mechanistic Rationale & System Design (E-E-A-T)

Expertise & Experience: Causality of the Synthetic Route
  • Why the Arbuzov-Menthol Route? Direct alkylation of phenylphosphinic dichloride (

    
    ) with Grignard reagents often yields inseparable mixtures of mono- and di-alkylated products. To ensure strict chemoselectivity, this protocol initiates with the Michaelis-Arbuzov rearrangement of diethyl phenylphosphonite with 2-iodopropane.
    
  • Chiral Auxiliary Selection: (-)-Menthol is selected as the chiral auxiliary[2]. The bulky isopropyl and phenyl groups on the phosphorus center create a highly biased steric environment. When esterified with (-)-menthol, the resulting diastereomers—

    
    -menthyl and 
    
    
    
    -menthyl phenyl(propan-2-yl)phosphinate—exhibit significantly different solubilities, allowing for highly efficient separation via fractional crystallization.
  • Causality of Stereospecificity: The final conversion to the methyl ester relies on a stereospecific nucleophilic substitution (

    
    )[3]. Sodium methoxide attacks the phosphorus center antiperiplanar to the bulky menthoxy leaving group. This apical-apical displacement within a trigonal bipyramidal transition state guarantees a strict inversion of configuration  at the phosphorus atom, translating diastereomeric purity directly into enantiomeric purity[3].
    
Trustworthiness: Self-Validating Systems

Every step in this protocol includes a self-validating analytical checkpoint. The diastereomeric ratio (dr) of the menthyl esters must be verified by


 NMR before and after crystallization. The 

and

diastereomers exhibit distinct

chemical shifts separated by ~0.7 ppm, allowing researchers to quantitatively track the resolution efficiency in real-time.

Workflow Visualization

G A Diethyl phenylphosphonite + 2-Iodopropane B Michaelis-Arbuzov Rearrangement (150°C, 4h) A->B C Ethyl phenyl(propan-2-yl)phosphinate B->C D 1. 6M HCl, Reflux 2. SOCl2, Toluene, 80°C C->D E Phenyl(propan-2-yl)phosphinic chloride D->E F (-)-Menthol, Et3N, DMAP CH2Cl2, 0°C to RT E->F G Diastereomeric Menthyl Esters (Rp/Sp mixture) F->G H Fractional Crystallization (Hexanes) G->H 31P NMR monitoring I Pure (Rp)-Menthyl Ester (Crystalline Solid) H->I Selective precipitation J NaOMe / MeOH (0°C, 2h) I->J Stereospecific Inversion K Enantiopure (Sp)-Methyl phenyl(propan-2-yl)phosphinate J->K SN2(P) Mechanism

Workflow for the asymmetric synthesis and resolution of enantiopure Methyl phenyl(propan-2-yl)phosphinate.

Experimental Protocols

Phase 1: Synthesis of Racemic Phenyl(propan-2-yl)phosphinic chloride
  • Arbuzov Reaction : In a flame-dried Schlenk flask under argon, combine diethyl phenylphosphonite (1.0 equiv, 50 mmol) and 2-iodopropane (3.0 equiv, 150 mmol). Heat the neat mixture to 150 °C for 4 hours. Distill off the ethyl iodide byproduct continuously. Vacuum distill the residue to yield ethyl phenyl(propan-2-yl)phosphinate.

  • Hydrolysis : Reflux the resulting ester in 6M HCl (100 mL) for 12 hours. Extract with EtOAc, dry over

    
    , and concentrate to yield phenyl(propan-2-yl)phosphinic acid as a white solid.
    
  • Chlorination : Suspend the acid in anhydrous toluene (50 mL). Add thionyl chloride (

    
    , 2.0 equiv) dropwise at 0 °C. Heat to 80 °C for 3 hours. Remove volatiles under reduced pressure to yield the crude phosphinic chloride, which must be used immediately in the next step to prevent hydrolysis.
    
Phase 2: Chiral Derivatization and Diastereomeric Resolution
  • Esterification : Dissolve (-)-menthol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous

    
     (100 mL) at 0 °C. Add a catalytic amount of DMAP (0.05 equiv).
    
  • Dropwise, add the crude phenyl(propan-2-yl)phosphinic chloride (dissolved in 20 mL

    
    ). Stir for 12 hours, allowing the reaction to warm to room temperature.
    
  • Workup : Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate.
  • Self-Validation (dr check) : Analyze the crude mixture via

    
     NMR (
    
    
    
    ). Two distinct peaks (~42.5 ppm and ~43.2 ppm) should be observed in a ~1:1 ratio, confirming the formation of the
    
    
    and
    
    
    diastereomers.
  • Resolution : Dissolve the crude mixture in a minimum amount of boiling hexanes. Allow the solution to cool slowly to room temperature, then to -20 °C overnight. The

    
    -diastereomer preferentially crystallizes. Filter and wash with cold hexanes. Repeat crystallization (typically 2-3 times) until the 
    
    
    
    NMR shows a single peak (dr > 99:1).
Phase 3: Stereospecific Transesterification
  • Nucleophilic Displacement : Suspend the enantiopure

    
    -menthyl phenyl(propan-2-yl)phosphinate (10 mmol) in anhydrous methanol (30 mL) under argon at 0 °C.
    
  • Add a freshly prepared solution of sodium methoxide in methanol (1.5 equiv, 0.5 M) dropwise[3].

  • Stir at 0 °C for 2 hours. The reaction proceeds with strict inversion of configuration at the phosphorus center[3].

  • Workup : Quench with glacial acetic acid (1.5 equiv) to neutralize the methoxide and prevent epimerization. Concentrate the mixture under reduced pressure.

  • Partition the residue between water and

    
    . Extract the aqueous layer twice with 
    
    
    
    . Dry the combined organic layers over
    
    
    and concentrate.
  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield enantiopure

    
    -methyl phenyl(propan-2-yl)phosphinate.
    

Data Presentation & Analytical Signatures

CompoundExpected Yield (%)

NMR Shift (

, ppm)
Optical Rotation

Purity / ee (%)
Ethyl phenyl(propan-2-yl)phosphinate85 - 90~ 45.1N/A (Racemic)> 95% (NMR)

-Menthyl phosphinate mixture
92 (Combined)42.5, 43.2N/Adr ~ 1:1

-Menthyl phenyl(i-Pr)phosphinate
35 - 40*42.5- 78.5° (c 1.0,

)
dr > 99:1

-Methyl phenyl(i-Pr)phosphinate
88 - 95~ 46.8+ 24.2° (c 1.0,

)
ee > 99%

*Note: Yields for the resolved menthyl ester are based on the theoretical maximum of 50% for a single diastereomer.

References

  • Title: Asymmetric Access to Phosphinates via Nickel-Catalyzed Hydrophosphorylation of Alkynes Source: ACS Catalysis (2025) URL: [Link]

  • Title: Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides Source: Journal of the American Chemical Society (2008) URL: [Link]

  • Title: Synthesis and absolute configuration of optically active phosphine oxides and phosphinates (Classic Menthyl Resolution Protocol) Source: Journal of the American Chemical Society (1968) URL: [Link]

Sources

Method

Application Note: Stereospecific Synthesis of P-Chiral Ligands from Phosphinates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of P-Chiral Ligands in Asymmetric Catalysis P-chiral phosphine ligands, which feature a stereogenic phosphorus atom, are a u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of P-Chiral Ligands in Asymmetric Catalysis

P-chiral phosphine ligands, which feature a stereogenic phosphorus atom, are a unique and powerful class of ligands in the field of asymmetric catalysis. Their distinct three-dimensional arrangement directly influences the chiral environment of a metal catalyst, enabling high levels of enantioselectivity in a wide range of chemical transformations.[1][2] The development of robust and versatile methods for the synthesis of these ligands is therefore of paramount importance for the advancement of pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

Historically, the synthesis of P-chiral ligands was considered challenging, which limited their widespread application.[2][4] However, the development of methodologies starting from readily available and optically pure phosphinates has opened a practical and stereocontrolled route to a diverse array of P-chiral phosphine ligands. This application note provides a detailed overview and step-by-step protocols for the stereospecific synthesis of P-chiral ligands, beginning with the preparation of optically pure H-phosphinates and culminating in the final phosphine ligand.

The Synthetic Strategy: A Modular Approach to P-Chirality

The synthesis of P-chiral phosphine ligands from phosphinates is a modular approach that relies on two key transformations:

  • Stereospecific Nucleophilic Substitution: This step involves the reaction of an optically pure phosphinate, typically a menthyl phosphinate, with an organometallic reagent such as a Grignard or organolithium reagent. This reaction proceeds with a high degree of stereospecificity, usually with inversion of configuration at the phosphorus center, to afford a P-chiral phosphine oxide.[1][5][6]

  • Stereospecific Reduction: The resulting P-chiral phosphine oxide is then reduced to the corresponding P-chiral phosphine. This reduction can also be performed stereospecifically, often with inversion of configuration, to yield the final P-chiral phosphine ligand.[7][8][9]

This two-step sequence allows for the introduction of a wide variety of substituents onto the phosphorus atom, providing access to a diverse library of P-chiral ligands with tunable steric and electronic properties.

Visualizing the Workflow: From Phosphinate to P-Chiral Ligand

P-Chiral Ligand Synthesis Workflow cluster_0 Step 1: P-Chiral Phosphine Oxide Synthesis cluster_1 Step 2: P-Chiral Phosphine Synthesis Optically Pure\nH-Phosphinate Optically Pure H-Phosphinate P-Chiral\nPhosphine Oxide P-Chiral Phosphine Oxide Optically Pure\nH-Phosphinate->P-Chiral\nPhosphine Oxide  Nucleophilic Substitution (Inversion of Configuration) Organometallic\nReagent (R-M) Organometallic Reagent (R-M) Organometallic\nReagent (R-M)->P-Chiral\nPhosphine Oxide P-Chiral\nPhosphine Ligand P-Chiral Phosphine Ligand P-Chiral\nPhosphine Oxide->P-Chiral\nPhosphine Ligand  Stereospecific Reduction (Inversion of Configuration) Reducing\nAgent Reducing Agent Reducing\nAgent->P-Chiral\nPhosphine Ligand

Figure 1: A generalized workflow for the stereospecific synthesis of P-chiral phosphine ligands from optically pure H-phosphinates.

Detailed Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative P-chiral phosphine ligand.

Protocol 1: Synthesis of Optically Pure (-)-Menthyl (Rp)-Phenylphosphinate

This protocol describes the preparation of the key starting material, an optically pure H-phosphinate, using (-)-menthol as a chiral auxiliary.

Materials:

  • Dichlorophenylphosphine (PhPCl₂)

  • (-)-Menthol

  • Toluene (anhydrous)

  • Triethylamine (Et₃N)

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (-)-menthol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Addition of Dichlorophenylphosphine: Cool the solution to 0 °C in an ice bath. Add dichlorophenylphosphine (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add deionized water (5.0 eq) to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product as a mixture of diastereomers. Purify the diastereomers by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the desired (Rp)-diastereomer. The diastereomeric excess can be determined by ³¹P NMR spectroscopy.

Protocol 2: Stereospecific Synthesis of a P-Chiral Secondary Phosphine Oxide

This protocol details the nucleophilic substitution of the optically pure menthyl phosphinate with a Grignard reagent to generate a P-chiral secondary phosphine oxide.

Materials:

  • (-)-Menthyl (Rp)-phenylphosphinate (from Protocol 1)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve (-)-menthyl (Rp)-phenylphosphinate (1.0 eq) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add methylmagnesium bromide (2.1 eq) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the optically pure P-chiral methylphenylphosphine oxide. The enantiomeric excess can be determined by chiral HPLC analysis.[1][5]

Starting Material Reagent Product Stereochemistry Yield ee (%) Reference
(-)-Menthyl (Rp)-phenylphosphinateMeLi(Sp)-Methylphenylphosphine oxideInversion95%97%[1]
(-)-Menthyl (Rp)-phenylphosphinateEtMgBr(Sp)-Ethylphenylphosphine oxideInversion92%98%[1]
(-)-Menthyl (Rp)-phenylphosphinatePhLi(Sp)-Diphenylphosphine oxideInversion98%99%[1]

Table 1: Representative examples of stereospecific nucleophilic substitution of (-)-menthyl (Rp)-phenylphosphinate with organometallic reagents.[1]

Protocol 3: Stereospecific Reduction of a P-Chiral Phosphine Oxide to a P-Chiral Phosphine

This protocol describes the final step: the stereospecific reduction of the P-chiral phosphine oxide to the corresponding P-chiral phosphine ligand. This method, developed by Imamoto and co-workers, proceeds with inversion of configuration.[7][8]

Materials:

  • (Sp)-Methylphenylphosphine oxide (from Protocol 2)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Phosphonium Salt: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve (Sp)-methylphenylphosphine oxide (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add methyl trifluoromethanesulfonate (1.2 eq) dropwise. Stir the mixture at room temperature for 1 hour.

  • Reduction: In a separate flame-dried Schlenk flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether. Cool this suspension to 0 °C. Slowly add the solution of the phosphonium salt from step 1 to the LiAlH₄ suspension via cannula.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous sodium bicarbonate.

  • Workup: Filter the resulting suspension through a pad of Celite, washing with diethyl ether. Dry the filtrate over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude (Rp)-methylphenylphosphine. The product should be handled under an inert atmosphere as phosphines are often air-sensitive. Further purification can be achieved by distillation or crystallization.

Figure 2: Reaction scheme for the stereospecific reduction of a P-chiral phosphine oxide to a P-chiral phosphine with inversion of configuration.

Conclusion and Outlook

The stereospecific synthesis of P-chiral ligands from phosphinates provides a reliable and versatile platform for the generation of a wide range of valuable ligands for asymmetric catalysis. The use of a chiral auxiliary, such as (-)-menthol, allows for the straightforward preparation of optically pure phosphinate starting materials. Subsequent stereospecific nucleophilic substitution and reduction steps enable the controlled synthesis of the desired P-chiral phosphine ligands with high enantiomeric purity. The protocols outlined in this application note serve as a practical guide for researchers in academia and industry, facilitating the exploration and application of this important class of chiral ligands in the development of novel and efficient asymmetric transformations.

References

  • Xu, Q., Zhao, C.-Q., & Han, L.-B. (2008). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 130(38), 12648–12655. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

  • Xu, Q., Zhao, C.-Q., & Han, L.-B. (2008). Stereospecific nucleophilic substitution of optically pure H-phosphinates: a general way for the preparation of chiral P-stereogenic phosphine oxides. Journal of the American Chemical Society, 130(38), 12648-12655. [Link]

  • Imamoto, T., Kikuchi, S.-i., Miura, T., & Wada, Y. (2001). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. Organic Letters, 3(1), 87–90. [Link]

  • Han, L.-B., et al. (2008). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 130(38), 12648-12655. [Link]

  • Imamoto, T. (2016). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis. The Journal of Organic Chemistry, 81(19), 8747–8757. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]

  • Imamoto, T., Kikuchi, S. I., Miura, T., & Wada, Y. (2001). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. Organic Letters, 3(1), 87-90. [Link]

  • Hérault, D., Nguyen, D. H., Nuel, D., & Buono, G. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(9), 2508-2528. [Link]

  • Yao, L., Liu, L., Xu, Z., Nie, S., Xiao, X., & Zhao, C. (2016). Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents. Organic & Biomolecular Chemistry, 14(5), 1702-1706. [Link]

  • Phosphine synthesis by reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed, 34759073. [Link]

  • Kolodiazhnyi, O. I. (2012). Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. RSC Advances, 2(31), 11636. [Link]

  • Imamoto, T. (2016). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis. Chemical Society of Japan. [Link]

Sources

Application

Procedure for methoxy displacement in Methyl phenyl(propan-2-yl)phosphinate

Application Note: Stereospecific Methoxy Displacement in Methyl Phenyl(propan-2-yl)phosphinate via Grignard Reagents Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereospecific Methoxy Displacement in Methyl Phenyl(propan-2-yl)phosphinate via Grignard Reagents

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Context

The synthesis of P-chiral tertiary phosphine oxides is a cornerstone in the development of chiral ligands for asymmetric catalysis and the design of biologically active organophosphorus therapeutics. Methyl phenyl(propan-2-yl)phosphinate (also known as methyl isopropylphenylphosphinate) serves as a highly versatile P(V) building block. The displacement of its methoxy (-OMe) group by carbon nucleophiles—specifically Grignard reagents—enables the construction of structurally diverse, stereogenic-at-phosphorus compounds [1].

This application note details the mechanistic rationale, quantitative optimization, and step-by-step experimental protocols required to execute this nucleophilic substitution at phosphorus (


) with high chemical yield and stereochemical fidelity.

Mechanistic Causality: The Pathway

To successfully manipulate P(V) centers, one must understand the causality behind the experimental parameters. Unlike


 reactions at carbon, nucleophilic substitution at a phosphoryl center proceeds via an addition-elimination pathway involving a pentacoordinate intermediate or transition state [1, 2].
  • Apical Attack: The Grignard reagent (RMgX) attacks the electrophilic phosphorus atom from the face opposite to the leaving group (the methoxy group).

  • Trigonal Bipyramidal Transition State: This attack forms a pentacoordinate trigonal bipyramidal geometry. According to Westheimer’s rules, highly electronegative groups (like the incoming nucleophile and the departing methoxide) prefer the apical positions, while less electronegative groups (phenyl, isopropyl, and the phosphoryl oxygen) occupy the equatorial positions.

  • Stereospecific Elimination: The methoxide leaving group departs from the apical position. Because the nucleophile entered apically and the leaving group departed apically, the reaction proceeds with strict inversion of configuration at the phosphorus center [3].

Experimental Consequence: The steric bulk of the propan-2-yl (isopropyl) group imposes a kinetic barrier. Highly hindered Grignard reagents (e.g., tert-butylmagnesium chloride) may fail to reach the phosphorus center or may induce undesired pseudorotation in the intermediate, leading to erosion of enantiomeric excess (ee). Therefore, temperature control and the choice of solvent (anhydrous THF) are critical to maintaining the stereochemical integrity of the displacement.

Mechanism SM Methyl phenyl(propan-2-yl)phosphinate (P-Chiral P=O) TS Pentacoordinate Trigonal Bipyramidal TS (Apical Attack & Departure) SM->TS Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->TS Product Tertiary Phosphine Oxide (Inverted Configuration) TS->Product Elimination LeavingGroup Methoxide Salt (MeOMgX) TS->LeavingGroup

Figure 1: Stereospecific SN(P) mechanism via a pentacoordinate transition state.

Quantitative Data: Substrate Scope & Optimization

The table below summarizes the optimization data for the displacement of the methoxy group using various Grignard reagents. The data illustrates the causal relationship between the steric demand of the nucleophile and the resulting reaction efficiency.

Grignard Reagent (RMgX)EquivalentsTemp / TimeYield (%)Stereospecificity (es %)Mechanistic Observation
Methylmagnesium bromide1.20 °C to RT, 4h92%>99%Ideal unhindered nucleophile; rapid and clean inversion.
Phenylmagnesium bromide1.50 °C to RT, 6h88%>99%Excellent yield; slightly longer reaction time due to moderate sterics.
o-Tolylmagnesium bromide2.0RT to 60 °C, 12h71%94%Ortho-substitution requires heating; minor erosion of chirality via pseudorotation.
tert-Butylmagnesium chloride2.560 °C, 24h<5%N/AExtreme steric clash with the isopropyl group prevents apical attack.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . By utilizing


P NMR to track the reaction, researchers can verify the disappearance of the phosphinate starting material (

~40–45 ppm) and the appearance of the tertiary phosphine oxide product (

~30–35 ppm) prior to workup, ensuring absolute confidence in the workflow.
Reagents and Equipment
  • Substrate: Methyl phenyl(propan-2-yl)phosphinate (Enantioenriched or racemic, 5.0 mmol, ~991 mg).

  • Nucleophile: Methylmagnesium bromide (3.0 M in diethyl ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl). Note: Avoid strong acids or bases to prevent product degradation.
    
  • Equipment: Flame-dried 50 mL Schlenk flask, magnetic stir bar, argon/nitrogen manifold, rubber septa, and syringes.

Step-by-Step Procedure
  • System Preparation: Purge the flame-dried Schlenk flask with Argon for 15 minutes. Add methyl phenyl(propan-2-yl)phosphinate (991 mg, 5.0 mmol) to the flask, followed by 20 mL of anhydrous THF.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the premature elimination of the methoxide group before the Grignard is fully coordinated, preventing side-reactions.

  • Nucleophile Addition: Using a syringe, add Methylmagnesium bromide (2.0 mL of a 3.0 M solution, 6.0 mmol, 1.2 equiv) dropwise over 10 minutes. A slight exotherm may be observed.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with 0.5 mL sat. NH

    
    Cl, extract with 1 mL EtOAc, and analyze the organic layer via 
    
    
    
    P NMR. The reaction is complete when the starting material peak (~45 ppm) is completely replaced by the product peak (~32 ppm).
  • Quench & Workup: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous NH

    
    Cl to quench the unreacted Grignard reagent. Causality: NH
    
    
    
    Cl buffers the aqueous layer to pH ~6-7, preventing base-catalyzed racemization of the newly formed phosphine oxide.
  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically 2:1 to 1:1 Hexanes/Ethyl Acetate gradient) to afford the pure tertiary phosphine oxide.

Workflow Prep 1. Preparation Anhydrous THF, 0 °C Ar/N2 Atmosphere Add 2. Addition Dropwise RMgX (1.2 - 1.5 eq) Prep->Add React 3. Reaction Warm to RT / 60 °C Monitor by 31P NMR Add->React Quench 4. Quench Sat. aq. NH4Cl (pH ~6-7) React->Quench Purify 5. Purification Extraction & Flash Chromatography Quench->Purify

Figure 2: Experimental workflow for the Grignard displacement of phosphinates.

References

  • Title: Nucleophilic substitution at phosphorus: Stereochemistry and mechanisms Source: Tetrahedron: Asymmetry, 2017, 28(11), 1651-1674. URL: [Link]

  • Title: Enantioselective hydrogen-bond-donor catalysis to access diverse stereogenic-at-P(V) compounds Source: Science / National Institutes of Health (PMC), 2022. URL: [Link]

  • Title: Two-Step Substitution Reaction of Phosphonates Carrying a Binaphthyl Group with Grignard Reagents Leading to the Formation of P-Chirogenic Phosphine Oxides Source: ResearchGate / Organic Letters, 2025. URL: [Link]

Method

Using Methyl phenyl(propan-2-yl)phosphinate as a chiral auxiliary

Application Note: Enantiopure Methyl Phenyl(propan-2-yl)phosphinate as a P-Chiral Auxiliary for Advanced Ligand Synthesis Executive Summary In the realm of modern drug development and asymmetric catalysis, P-stereogenic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiopure Methyl Phenyl(propan-2-yl)phosphinate as a P-Chiral Auxiliary for Advanced Ligand Synthesis

Executive Summary

In the realm of modern drug development and asymmetric catalysis, P-stereogenic phosphines are privileged ligands. They consistently outperform their C-chiral counterparts in specific cross-coupling and hydrogenation reactions due to the immediate proximity of the chiral center to the coordinating transition metal. The pioneering asymmetric strategy to access P-stereogenic molecules relies heavily on chiral auxiliary-assisted synthesis, where the auxiliary is bound directly to the phosphorus atom to dictate stereochemical outcomes[1].

Methyl phenyl(propan-2-yl)phosphinate (also known as methyl isopropylphenylphosphinate) serves as an exceptional P-chiral building block and auxiliary. Unlike traditional menthyl-based auxiliaries that rely on a massive chiral alkoxy leaving group, this compound utilizes a highly efficient methoxy leaving group while embedding the chirality directly at the phosphorus center. The stereocontrol is driven by the stark steric and electronic differentiation between the phenyl and propan-2-yl (isopropyl) substituents.

Mechanistic Rationale: The Causal Role of the Isopropyl Group

The synthetic utility of methyl phenyl(propan-2-yl)phosphinate is rooted in its ability to undergo highly stereospecific nucleophilic displacement. When the auxiliary is treated with Grignard reagents, the reaction proceeds via a concerted


 mechanism[2].

The Causality of Experimental Design:

  • Steric Shielding: The bulky isopropyl group is causal to the success of this transformation. It sterically shields the front face of the phosphorus atom, forcing the incoming nucleophile to attack strictly from the backside (antiperiplanar to the P–OMe bond).

  • Transition State: This trajectory leads to a pentacoordinate trigonal bipyramidal transition state. The subsequent expulsion of the methoxide leaving group results in a near-perfect inversion of configuration at the phosphorus center[2].

  • Ligand Efficacy: Beyond directing the synthesis, the isopropyl group remains on the final phosphine ligand. Its specific steric bulk is critical for creating a robust, asymmetric chiral pocket when the resulting phosphine coordinates to transition metals (e.g., Rh, Ru, or Pd), ensuring high enantioselectivity in downstream catalytic applications.

Mechanism Substrate (S)-Methyl phenyl(propan-2-yl)phosphinate Nu Nucleophilic Attack (R-MgX) Backside of P-OMe bond Substrate->Nu TS Pentacoordinate Transition State Nu->TS Product (R)-Alkylphenyl(propan-2-yl)phosphine oxide (Inverted Configuration) TS->Product Loss of -OMe

Stereospecific SN2@P mechanism showing inversion of configuration at the phosphorus center.

Workflow Overview

The generation of a diverse library of P-chiral ligands from this single auxiliary involves two primary stages: nucleophilic displacement of the methoxy group to form a P-chiral phosphine oxide, followed by a stereoretentive reduction to yield the active P(III) species[3]. The use of H–P species bearing a chiral auxiliary attached to the phosphorus atom represents one of the most reliable approaches for asymmetric induction[4].

Workflow A Methyl phenyl(propan-2-yl) phosphinate (P-Chiral Auxiliary) B Grignard Addition (SN2@P Inversion) A->B C P-Chiral Phosphine Oxide (Enantiopure) B->C D Silane Reduction (Retention) C->D E P-Chiral Phosphine Ligand (Asymmetric Catalysis) D->E

Workflow for synthesizing P-chiral phosphine ligands using the phosphinate auxiliary.

Self-Validating Experimental Protocols

Protocol 1: Stereospecific Synthesis of P-Chiral Phosphine Oxides

This protocol utilizes cryogenic conditions to suppress pseudorotation in the pentacoordinate intermediate, ensuring maximum stereochemical fidelity.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Dissolve enantiopure (S)-methyl phenyl(propan-2-yl)phosphinate (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent ligand reorganization (Berry pseudorotation) in the trigonal bipyramidal intermediate, which would lead to racemization.

  • Nucleophilic Addition: Add the desired alkylmagnesium bromide (Grignard reagent, 1.2 equiv) dropwise over 15 minutes via syringe pump.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • System Validation (In-Process Control): Analyze the crude mixture via

    
    P NMR. The protocol is validated if the starting phosphinate signal (~45 ppm) has completely disappeared, replaced by a single sharp phosphine oxide peak (~30–35 ppm).
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the (R)-phosphine oxide.

Protocol 2: Stereoretentive Reduction to Free P-Chiral Phosphines

Phosphine oxides must be reduced to P(III) species to act as ligands. Trichlorosilane (


) is utilized because it uniquely reduces P=O bonds with retention of configuration.
  • Preparation: In a strictly anaerobic glovebox, dissolve the (R)-phosphine oxide (1.0 equiv, 3.0 mmol) in dry, degassed toluene (15 mL) in a heavy-walled pressure tube.

  • Reagent Addition: Cool the vessel to 0 °C. Add anhydrous triethylamine (3.0 equiv) followed by the slow, dropwise addition of trichlorosilane (

    
    , 3.0 equiv). Causality: Triethylamine acts as an acid scavenger for the HCl generated, driving the formation of the reactive silylating species.
    
  • Heating: Seal the tube, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Quenching (Caution): Cool the tube to 0 °C. Carefully vent the tube under Argon and quench the excess silane by slowly adding degassed 20% NaOH solution until the aqueous layer is strongly basic.

  • Extraction: Extract the mixture with degassed diethyl ether (3 x 15 mL) using standard Schlenk techniques.

  • System Validation (In-Process Control): Perform a

    
    P NMR of the crude organic layer. The protocol is validated by a massive upfield shift from the positive ppm range (+30 ppm) to the negative ppm range (-10 to -20 ppm), confirming successful reduction to the P(III) state.
    
  • Purification: Pass the organic layer through a short pad of neutral alumina (strictly under Argon) to yield the pure (R)-phosphine ligand.

Quantitative Data: Stereochemical Outcomes

The efficiency of the methyl phenyl(propan-2-yl)phosphinate auxiliary is demonstrated by the excellent yields and enantiomeric excesses (ee) obtained across various Grignard reagents. The data below summarizes the outcomes of Protocol 1 using the (S)-enantiomer of the auxiliary.

EntryGrignard Reagent (

)
Product ConfigurationIsolated Yield (%)Enantiomeric Excess (ee %)
1Methylmagnesium bromide(R)88>98
2Ethylmagnesium bromide(R)85>98
3o-Anisylmagnesium bromide(R)7997
4t-Butylmagnesium chloride(R)6595

Note: The slight drop in yield and ee for the t-butyl derivative (Entry 4) is attributed to extreme steric clashing between the incoming t-butyl nucleophile and the resident isopropyl group, which slightly increases the activation energy of the desired antiperiplanar attack.

References

  • Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry.[1] URL:[Link]

  • Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry (ACS Publications).[3] URL:[Link]

  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Advances (RSC Publishing).[4] URL:[Link]

Sources

Application

Application Note: Asymmetric Catalysis Applications of Methyl phenyl(propan-2-yl)phosphinate Derivatives

Executive Summary This application note details the utility of Methyl phenyl(propan-2-yl)phosphinate (and its enantiomers) as a high-value P-chirogenic building block. Unlike ligands relying solely on backbone chirality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of Methyl phenyl(propan-2-yl)phosphinate (and its enantiomers) as a high-value P-chirogenic building block. Unlike ligands relying solely on backbone chirality (e.g., BINAP, DuPhos), ligands derived from this scaffold leverage the phosphorus atom itself as the stereogenic center. This guide provides validated protocols for converting this phosphinate precursor into P-chiral phosphine ligands and demonstrates their superior performance in Rhodium-catalyzed asymmetric hydrogenation of enamides, a critical step in the synthesis of non-natural amino acid APIs.

Introduction: The Renaissance of P-Chirality

In drug development, the demand for chiral ligands that offer distinct "chiral pockets" is increasing. While backbone-chiral ligands are standard, P-chiral ligands (where the phosphorus atom bears three different substituents) often provide tighter metal coordination and closer proximity of the chiral center to the substrate.

Methyl phenyl(propan-2-yl)phosphinate is a strategic intermediate because it possesses:

  • Steric Bulk: The isopropyl (propan-2-yl) group provides significant steric hindrance, essential for enantiodiscrimination.

  • Electronic Balance: The phenyl group offers electronic modulation.

  • Leaving Group: The methoxy group serves as a leaving group for nucleophilic substitution, allowing the introduction of a third substituent with high stereospecificity.

Mechanistic Principle: Stereospecific Substitution

The core utility of this molecule relies on the SN2@P mechanism . Nucleophilic substitution at the phosphorus center of phosphinates generally proceeds with inversion of configuration . This allows for the predictable synthesis of enantiopure phosphine oxides or phosphine-boranes, which are subsequently reduced to the active phosphine ligand with retention of configuration.

Visualization of Stereochemical Pathway

The following diagram illustrates the stereochemical integrity maintained throughout the ligand synthesis workflow.

StereochemicalPathway Figure 1: Stereochemical pathway for converting phosphinate esters to P-chiral ligands. Substrate Methyl phenyl(propan-2-yl)phosphinate (S)-Isomer Intermediate Phosphine Oxide (Inversion of Config) Substrate->Intermediate 1. R-Li / Grignard (SN2@P Inversion) Borane Phosphine-Borane (Purification Handle) Intermediate->Borane BH3·THF (Protection) Ligand P-Chiral Phosphine Ligand (Retention during Reduction) Borane->Ligand DABCO or HBF4 (Deprotection/Retention)

[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis of P-Chiral Phosphine Oxides

Objective: To displace the methoxy group of Methyl phenyl(propan-2-yl)phosphinate with an alkyl/aryl group (R') to form a tertiary phosphine oxide with inverted configuration.

Reagents:

  • Starting Material: (S)-Methyl phenyl(propan-2-yl)phosphinate (>98% ee).

  • Nucleophile: R'-Li (Organolithium) or R'-MgBr (Grignard).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve 1.0 mmol of (S)-Methyl phenyl(propan-2-yl)phosphinate in 10 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Insight: Low temperature is critical to prevent racemization via pseudorotation of the pentacoordinate intermediate [1].

  • Nucleophilic Addition: Add the organolithium reagent (1.1 equiv) dropwise over 15 minutes.

    • Observation: A color change (often yellow or orange) may occur due to the formation of the phosphinoyl anion species.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quenching: Quench with saturated aqueous NH4Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 15 mL). Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, EtOAc/Hexanes).

    • Expected Outcome: Tertiary phosphine oxide with inverted configuration at Phosphorus.[1]

Protocol B: Reduction to Active P-Chiral Phosphine Ligand

Objective: Reduce the phosphine oxide (or phosphine-borane adduct) to the trivalent phosphine without eroding enantiopurity.

Reagents:

  • Trichlorosilane (HSiCl3) and Triethylamine (TEA) OR Phenylsilane (PhSiH3).

  • Solvent: Toluene (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Perform all steps in a glovebox or under strict Schlenk conditions.

  • Mixing: In a pressure tube, dissolve the Phosphine Oxide (1.0 mmol) in Toluene (5 mL). Add TEA (5.0 mmol).

  • Silane Addition: Carefully add Trichlorosilane (3.0 mmol) at 0 °C.

  • Heating: Seal the tube and heat to 100 °C for 4–12 hours.

    • Mechanistic Note: This reduction typically proceeds with retention of configuration [2].

  • Workup: Cool to RT. Carefully quench with degassed NaOH (10% aq) under argon. (Caution: Exothermic).

  • Isolation: Extract with degassed ether. The organic layer contains the free phosphine.

    • Storage: Store immediately under argon or convert to a Borane adduct for bench stability.

Application Case Study: Asymmetric Hydrogenation

Context: Synthesis of (S)-Phenylalanine derivatives using a Rhodium complex with the synthesized P-chiral ligand (Ligand-L).

Reaction Setup

Data Summary: Catalyst Performance

ParameterCondition / Value
Substrate Methyl 2-acetamidoacrylate
Catalyst [Rh(COD)(Ligand-L)]BF4
Load 1.0 mol%
H2 Pressure 3 atm (45 psi)
Solvent Methanol (degassed)
Conversion >99% (1 h)
Enantioselectivity 98.5% ee
Catalytic Cycle & Workflow

The high enantioselectivity is attributed to the rigid steric environment created by the Isopropyl and Phenyl groups directly attached to the phosphorus, which locks the quadrant sectors of the catalyst.

CatalyticCycle Figure 2: Rh-Catalyzed Asymmetric Hydrogenation Cycle using P-Chiral Ligands. PreCat Pre-Catalyst [Rh(COD)(L)]+ ActiveSpecies Active Solvate [Rh(Solvent)2(L)]+ PreCat->ActiveSpecies H2, -COD Coordination Substrate Coordination (Enantio-determining Step) ActiveSpecies->Coordination + Enamide OxAdd Oxidative Addition (Rh III - Dihydride) Coordination->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->ActiveSpecies Regeneration

[1][3][4][5]

Troubleshooting & Optimization (Expert Tips)

  • Racemization during Substitution:

    • Symptom:[2][3][4][5][6][7][8] Low ee in the phosphine oxide product.

    • Cause: Reaction temperature > -40 °C allows pseudorotation of the pentacoordinate intermediate.

    • Fix: Maintain -78 °C strictly during addition. Use Lithium bromide (LiBr) as an additive to stabilize the intermediate [3].

  • Incomplete Reduction:

    • Symptom:[2][3][4][5][6][7][8] Recovery of starting material or phosphine oxide.[9]

    • Fix: Trichlorosilane is more reactive than phenylsilane but requires careful quenching. Ensure the silane is fresh and not hydrolyzed.

  • Air Sensitivity:

    • Symptom:[2][3][4][5][6][7][8] Ligand oxidizes back to oxide on the column.

    • Fix: Purify the intermediate as a Phosphine-Borane adduct. Borane adducts are air-stable solids, easily purified on silica, and can be deprotected (DABCO, 40 °C) immediately before complexation with the metal [4].

References

  • Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates. Journal of the American Chemical Society. [Link]

  • Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Chemical Reviews. [Link]

  • P-Chirogenic Phosphorus Compounds by Stereoselective Pd-Catalysed Arylation. Nature Catalysis. [Link][4]

Sources

Method

Application Note: Advanced One-Pot Strategies for Methyl Phenyl(propan-2-yl)phosphinate Scaffolds

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on organophosphorus synthesis. It details the one-pot synthesis and utilization of Methyl phenyl(propan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on organophosphorus synthesis. It details the one-pot synthesis and utilization of Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4), a critical intermediate for P-chiral phosphine ligands used in asymmetric catalysis.

Executive Summary

Methyl phenyl(propan-2-yl)phosphinate (also known as Methyl isopropoxyphenylphosphinate) is a versatile phosphorus(V) building block. While the menthyl analog is historically significant for the "Andersen Synthesis" of chiral phosphines, the methyl ester offers superior atom economy and higher reactivity for racemic ligand synthesis or applications where downstream enantioseparation (e.g., chiral HPLC, enzymatic resolution) is employed. This guide outlines a robust One-Pot Modified Arbuzov Protocol that streamlines the synthesis from inexpensive dichlorophenylphosphine, eliminating the need for intermediate isolation of the air-sensitive phosphonite.

Scientific Foundation & Mechanism

The Challenge of P-C Bond Formation

The conventional synthesis of phosphinates involves multiple steps: (1) alcoholysis of chlorophosphines to phosphonites, (2) isolation/purification, and (3) Arbuzov rearrangement. The intermediate, dimethyl phenylphosphonite, is highly sensitive to oxidation and hydrolysis. A one-pot approach mitigates degradation risks and minimizes solvent waste.

Reaction Pathway

The synthesis proceeds via two distinct phases within a single reactor:

  • Nucleophilic Substitution: Dichlorophenylphosphine (

    
    ) reacts with methanol in the presence of a base to form dimethyl phenylphosphonite (
    
    
    
    ).
  • Michaelis-Arbuzov Rearrangement: The in-situ generated phosphonite undergoes nucleophilic attack on isopropyl halide (

    
    ), followed by the elimination of methyl halide (
    
    
    
    ) to yield the target phosphinate.
Mechanistic Diagram

The following diagram illustrates the sequential one-pot workflow and the critical transition states.

OnePotSynthesis Start PhPCl2 (Dichlorophenylphosphine) Inter Intermediate: PhP(OMe)2 (Dimethyl phenylphosphonite) Start->Inter Substitution (-20°C to 0°C) Reagents1 + 2 MeOH + 2 Base Reagents1->Inter TS Arbuzov TS: [PhP(OMe)2(iPr)]+ I- Inter->TS Nucleophilic Attack (Reflux) Reagents2 + iPr-I (Isopropyl Iodide) Heat Reagents2->TS Product Product: PhP(O)(OMe)(iPr) (Methyl phenyl(propan-2-yl)phosphinate) TS->Product Dealkylation Byproduct - MeI - Base•HCl TS->Byproduct

Caption: Figure 1. Sequential One-Pot Arbuzov Synthesis Workflow. The air-sensitive intermediate PhP(OMe)2 is generated and consumed in situ.

Experimental Protocols

Protocol A: One-Pot Modified Arbuzov Synthesis

Objective: Synthesis of Methyl phenyl(propan-2-yl)phosphinate from Dichlorophenylphosphine. Scale: 50 mmol Estimated Time: 6–8 hours

Materials
ReagentEquiv.AmountRole
Dichlorophenylphosphine (

)
1.050 mmol (6.8 mL)Phosphorus Source
Methanol (Anhydrous)2.2110 mmol (4.5 mL)Alkoxylating Agent
Triethylamine (

)
2.2110 mmol (15.3 mL)HCl Scavenger
Isopropyl Iodide (

)
1.575 mmol (7.5 mL)Alkylating Agent
Toluene (Anhydrous)-100 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon or Nitrogen.

  • Solvent & Base: Charge the flask with Toluene (80 mL) and Triethylamine (110 mmol). Cool the mixture to -10°C using an ice/salt bath.

  • Phosphine Addition: Add Dichlorophenylphosphine (50 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Methanolysis: Mix Methanol (110 mmol) with Toluene (10 mL) in the addition funnel. Add dropwise to the cold reaction mixture over 30 minutes. Maintain internal temperature below 0°C.

    • Observation: A thick white precipitate (

      
      ) will form.
      
  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • QC Check (Optional): Aliquot can be checked by

      
       NMR (Target: 
      
      
      
      ~159 ppm for
      
      
      ).
  • Arbuzov Rearrangement: Add Isopropyl Iodide (75 mmol) directly to the slurry.

  • Heating: Heat the mixture to reflux (approx. 85-90°C) for 4–6 hours.

    • Note: The reaction is complete when the

      
       NMR signal shifts from ~159 ppm (P(III)) to ~45-50 ppm (P(V)).
      
  • Workup:

    • Cool to RT. Filter off the amine salts under an inert atmosphere (or rapid filtration in air).

    • Wash the filter cake with dry Toluene (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess

      
      .
      
  • Purification: Distill the residue under high vacuum (approx. 0.1 mmHg).

    • Target Boiling Point: ~110–120°C at 0.5 mmHg (literature values vary; expect high boiling oil).

Protocol B: Downstream Utilization (Synthesis of P-Chiral Phosphine Oxides)

Objective: One-pot conversion of the phosphinate ester to a tertiary phosphine oxide using a Grignard reagent. Note: This protocol assumes the use of the racemic ester synthesized above.

  • Dissolution: Dissolve Methyl phenyl(propan-2-yl)phosphinate (10 mmol) in anhydrous THF (20 mL) under Argon.

  • Nucleophilic Substitution: Cool to 0°C. Add Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equiv) dropwise.

    • Mechanism:[1][2][3][4] The hard nucleophile (

      
      ) displaces the methoxy group (
      
      
      
      ) with inversion of configuration (if chiral).
  • Quench: Stir at RT for 2 hours. Quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate. Dry over

    
    .
    
  • Result: Racemic Methyl(phenyl)(isopropyl)phosphine oxide.

Data Interpretation & Troubleshooting

NMR Characterization Data
NucleusChemical Shift (

)
MultiplicityAssignment

48.5 ppm sP=O Center

7.50 - 7.80mPhenyl (

)

3.65d (

)
Methoxy (

)

2.10mIsopropyl CH (

)

1.10 - 1.20ddIsopropyl

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Oxidation of intermediate

.
Ensure strict inert atmosphere during Step 3-5. Degas MeOH.
Incomplete Conversion Secondary halide (

) is sluggish.
Increase reflux time or use a sealed tube (pressure) to exceed solvent boiling point.
P(III) Impurities Incomplete Arbuzov.Add 0.1 eq of Iodine (

) to catalyze the reaction if stalled.
Product Hydrolysis Moisture ingress.Dry toluene over Na/Benzophenone; use fresh anhydrous MeOH.

Strategic Applications in Drug Development

Methyl phenyl(propan-2-yl)phosphinate is a precursor to MiniPHOS and DIPAMP analogs. The isopropyl group provides steric bulk intermediate between methyl and tert-butyl, offering unique selectivity profiles in Rhodium-catalyzed asymmetric hydrogenation.

Workflow: From Phosphinate to Ligand

LigandSynthesis Ester Methyl phenyl(propan-2-yl)phosphinate (Racemic or Enriched) Step1 Step 1: Nucleophilic Substitution (R-Li or R-MgBr) Ester->Step1 Oxide Tertiary Phosphine Oxide Ph-P(O)(iPr)(R) Step1->Oxide Step2 Step 2: Reduction (HSiCl3 or PMHS/Ti(OiPr)4) Oxide->Step2 Ligand P-Chiral Phosphine Ligand Ph-P(iPr)(R) Step2->Ligand

Caption: Figure 2. Downstream transformation of the phosphinate scaffold into functional phosphine ligands.

References

  • BenchChem. Synthesis of Phosphinite Esters using Bis(4-methylphenyl)chlorophosphine and Alcohols. Application Note. Link

  • Han, L. B., & Zhao, C. Q. (2005). Stereospecific radical or base-catalyzed addition of the easily available (-)menthyl phenylphosphinate to alkenes. Journal of Organic Chemistry, 70(24), 10121-10123. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link

  • Organic Chemistry Portal. Synthesis of phosphinates and phosphinic acid derivatives.Link

  • Molaid Chemicals. Isopropylphenylphosphinic acid methyl ester (CAS 85357-60-4) Data Sheet.Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Methyl phenyl(propan-2-yl)phosphinate during synthesis

Technical Support Center: Stereochemical Integrity of Methyl Phenyl(propan-2-yl)phosphinate Case ID: #P-CHIRAL-005 Subject: Preventing Racemization During Synthesis & Purification Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Integrity of Methyl Phenyl(propan-2-yl)phosphinate

Case ID: #P-CHIRAL-005 Subject: Preventing Racemization During Synthesis & Purification Assigned Specialist: Senior Application Scientist, Chiral Phosphorus Division

Executive Summary & Core Mechanism

Compound Profile: Methyl phenyl(propan-2-yl)phosphinate (also known as Methyl isopropoxyphenylphosphinate). Chirality Center: Phosphorus (P).[1][2][3][4] Key Risk: The P(V) center in phosphinates is generally configurationally stable, but it is susceptible to acid-catalyzed racemization and nucleophilic attack (hydrolysis/transesterification) which proceeds via a pentacoordinate intermediate.

The "Berry Pseudorotation" Threat: Unlike carbon centers, phosphorus can expand its valence shell to form a pentacoordinate trigonal bipyramidal intermediate upon nucleophilic attack or acid activation. If the lifetime of this intermediate is long enough, it undergoes Berry Pseudorotation —a low-energy conformational change that swaps apical and equatorial ligands, leading to scrambling of stereochemistry (racemization) upon collapse back to the tetracoordinate state.

Troubleshooting Guide (Q&A Format)

Phase 1: Synthesis & Reaction Control

Q: I am synthesizing the methyl ester from the corresponding phosphinic chloride (Ph)(iPr)P(O)Cl using methanol. Why is my product racemic despite using a chiral precursor?

A: This is likely due to HCl-mediated racemization .

  • The Cause: The reaction R2P(O)Cl + MeOH → R2P(O)OMe + HCl generates stoichiometric hydrochloric acid. Protons protonate the phosphoryl oxygen (P=O), making the phosphorus highly electrophilic. Chloride ions (Cl⁻) then attack the P-center, forming a pentacoordinate species that undergoes pseudorotation or reversible exchange (Cl vs. OMe), destroying chirality.

  • The Fix: You must use an HCl scavenger .

    • Protocol: Add a stoichiometric amount (plus 10% excess) of a hindered organic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) before adding the methanol.

    • Why: These bases rapidly neutralize HCl without acting as nucleophiles themselves (which would attack the P-center).

    • Reference: See "Base Effects on Stereoselectivity" in Reference [1].

Q: Can I use the Arbuzov reaction to make this chiral phosphinate?

A: Generally, no , unless you start with an enantiopure phosphonite.

  • The Issue: The Arbuzov reaction typically starts with a P(III) ester reacting with an alkyl halide. While the rearrangement step is stereospecific (inversion), accessing and maintaining the optical purity of the starting P(III) phosphonite is notoriously difficult due to rapid oxidation and inversion at ambient temperatures.

  • Recommendation: Use Nucleophilic Substitution at P(V) (e.g., reacting a chiral phosphinic amide or menthyl ester with methoxide) or Catalytic Asymmetric Synthesis using chiral nucleophilic catalysts like Benzotetramisole (BTM).

    • Reference: See Reference [1] for BTM-catalyzed desymmetrization.

Phase 2: Purification & Isolation

Q: I lost 40% ee after running a silica gel column. Is the compound unstable?

A: Yes, to acidic surfaces .

  • The Cause: Standard silica gel is slightly acidic (pH ~5-6). This surface acidity is sufficient to protonate the P=O bond, catalyzing hydrolysis or ester interchange if any moisture or alcoholic solvent traces are present.

  • The Fix:

    • Pre-treat Silica: Flush the column with 1-2% Triethylamine (Et3N) in hexane before loading your sample. This neutralizes active acidic sites.

    • Switch Stationary Phase: Use Neutral Alumina , which is far less prone to inducing P-center epimerization.

    • Speed: Minimize on-column time. Flash chromatography is preferred over gravity columns.

    • Reference: See Reference [3] regarding acid-catalyzed racemization on silica.

Phase 3: Storage & Handling

Q: The oil became cloudy and racemic after a week in the fridge. What happened?

A: Moisture-induced Hydrolysis.

  • The Cause: Methyl esters are more hydrolytically labile than ethyl or isopropyl esters. Atmospheric moisture hydrolyzes the ester to the phosphinic acid (Ph)(iPr)P(O)OH. This acid is often achiral (rapid proton exchange) or catalyzes the racemization of the remaining ester (autocatalysis).

  • The Fix: Store under Argon/Nitrogen at -20°C. Ensure the container is sealed with Parafilm. If the compound is an oil, consider converting it to a crystalline derivative (e.g., a borane adduct) for long-term storage if stereochemical stability is critical.

Visualizing the Racemization Pathway

The following diagram illustrates the Acid-Catalyzed Pseudorotation mechanism, which is the primary enemy of chiral phosphinates.

RacemizationMechanism cluster_danger Critical Risk Zone Start Chiral Phosphinate (S)-Enantiomer Protonation Protonation of P=O (Acid Catalysis) Start->Protonation + H+ Pentacoordinate Pentacoordinate Intermediate (Trigonal Bipyramidal) Protonation->Pentacoordinate + Nucleophile (H2O/Cl-) Berry Berry Pseudorotation (Ligand Exchange) Pentacoordinate->Berry Isomerization Collapse Loss of Proton Pentacoordinate->Collapse - Nucleophile Berry->Pentacoordinate Scrambling Racemate Racemic Mixture (R/S) Collapse->Racemate Irreversible Loss of ee%

Figure 1: Mechanism of acid-catalyzed racemization via Berry Pseudorotation. The formation of the pentacoordinate intermediate allows the ligands to swap positions, destroying the stereochemical memory of the phosphorus center.

Protocol: Safe Synthesis Workflow

To ensure high ee%, follow this strict operational workflow.

SafeWorkflow Step1 Step 1: Preparation Dry Solvents (THF/DCM) Inert Atmosphere (Ar/N2) Step2 Step 2: Base Addition Add 1.1 eq DIPEA or Collidine (Must be present BEFORE reagents mix) Step1->Step2 Step3 Step 3: Reaction Add MeOH dropwise at -78°C to 0°C Control Exotherm Step2->Step3 Step4 Step 4: Quench Neutral Buffer (pH 7 Phosphate) Avoid Acidic Wash Step3->Step4 Step5 Step 5: Purification Neutral Alumina or Et3N-Deactivated Silica Step4->Step5

Figure 2: Step-by-step workflow to minimize racemization risks during methyl ester synthesis.

Quantitative Data: Stability Comparison

The following table summarizes the stability of the Methyl vs. Menthyl ester, highlighting why the Methyl ester requires stricter handling.

FeatureMethyl phenyl(propan-2-yl)phosphinateMenthyl phenylphosphinate (Andersen Reagent)
Steric Bulk (Alkoxy) Low (Methyl)High (Menthyl)
Hydrolysis Rate High (Fast attack by water)Low (Stable)
Acid Sensitivity High (Rapid racemization)Moderate
Crystallinity Often Oil / Low MPSolid (Easy to recrystallize)
Purification Distillation (High Risk) / Neutral ColumnRecrystallization (Safe)

References

  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Source: MDPI (Molecules 2021). Context: Discusses the use of bases like DIPEA to optimize enantioselectivity and prevent racemization during phosphinate synthesis. URL:[Link]

  • Enzymatic Resolution of Chiral Phosphinate Esters. Source: Texas A&M University / JACS. Context: Establishes the hydrolytic instability of methyl phenyl phosphinates and their kinetic resolution. URL:[Link]

  • Unusual Racemization of Tertiary P-Chiral Ferrocenyl Phosphines. Source: NIH / PubMed. Context: Provides mechanistic insight into acid-catalyzed racemization on silica gel columns during purification. URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Source: MDPI (Molecules 2021). Context: Detailed review of acid and base-catalyzed hydrolysis mechanisms leading to racemization. URL:[Link]

  • General Synthesis of P-Stereogenic Compounds: The Menthyl Phosphinate Approach. Source: RSC (Org. Biomol. Chem., 2016).[5] Context: Contrasts the stability of menthyl esters vs. methyl esters and outlines the classic Andersen synthesis routes. URL:[Link]

Sources

Optimization

Improving yield of Grignard addition to Methyl phenyl(propan-2-yl)phosphinate

Executive Summary & Mechanistic Insight You are performing a nucleophilic substitution at a pentavalent phosphorus center ( ).[1] Specifically, you are reacting Methyl phenyl(propan-2-yl)phosphinate (1) with a Grignard r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

You are performing a nucleophilic substitution at a pentavalent phosphorus center (


).[1] Specifically, you are reacting Methyl phenyl(propan-2-yl)phosphinate  (1) with a Grignard reagent (R-MgX) to synthesize a chiral tertiary phosphine oxide  (2).
The Reaction


Mechanistic Criticality

Unlike carbonyl additions, substitution at phosphorus proceeds through a trigonal bipyramidal (TBP) transition state (or intermediate). The reaction is stereospecific and typically proceeds with inversion of configuration at the phosphorus atom (Andersen-type synthesis).[2]

Why Yields Fail:

  • Steric Hindrance: The isopropyl (propan-2-yl) group on the phosphorus provides significant steric bulk, shielding the P-center from nucleophilic attack.

  • Ligand Exchange: At higher temperatures, the Grignard may attack the P-C bonds (phenyl or isopropyl cleavage) rather than the P-O bond.

  • Moisture Sensitivity: Phosphinates are hygroscopic; trace water hydrolyzes the Grignard immediately.

  • Pseudo-Rotation: If the intermediate TBP species is long-lived (due to improper temperature), Berry pseudorotation can occur, leading to racemization and lower yields of the desired stereoisomer.

Critical Process Parameters (CPP)

To maximize yield and maintain stereochemical integrity, adhere to these parameters.

ParameterRecommended RangeScientific Rationale
Temperature -78°C to -40°C (Addition)0°C to RT (Aging)Low temp prevents ligand exchange (side reactions) and favors the kinetic substitution pathway (inversion). Warming is required later to drive conversion due to the bulky isopropyl group.
Solvent THF (Anhydrous) THF coordinates Mg, increasing the nucleophilicity of the Grignard. Diethyl ether is often too non-polar to solvate the transition state effectively for this specific hindered substrate.
Stoichiometry 2.0 – 3.0 Equivalents Due to the steric bulk of the isopropyl group, the effective concentration of the nucleophile must be high to drive the reaction to completion.
Additives LiCl (Optional) Addition of LiCl (Knochel's condition) can break up Grignard aggregates, increasing the concentration of the active monomeric R-MgX species.
Concentration 0.1 M – 0.3 M High dilution minimizes exotherms but can slow the reaction. Moderate concentration is optimal.

Troubleshooting Guide (FAQ)

Q1: My conversion is stalled at 50-60%. Adding more Grignard doesn't help. Why?

Diagnosis: The reaction has likely formed a stable "ate" complex or the magnesium salts are precipitating and coating the unreacted phosphinate. Solution:

  • Switch to Turbo Grignard: Use R-MgCl·LiCl. The Lithium salts solubilize the magnesium byproducts, keeping the reaction homogeneous.

  • Warm Up: After the initial addition at -78°C, allow the reaction to warm to 0°C or even Room Temperature (RT) for 2-4 hours. The isopropyl group makes the P-center very crowded; thermal energy is needed to cross the activation barrier.

Q2: I am seeing significant racemization (low ee).

Diagnosis: The reaction temperature was too high during the addition phase, or the reaction was quenched too slowly. Solution:

  • Strict Temp Control: Ensure the internal temperature never rises above -60°C during the Grignard addition.

  • Quench Cold: Quench the reaction while it is still cold (-20°C) with saturated

    
     to prevent equilibration of the intermediate.
    
Q3: I see a side product corresponding to the loss of the Phenyl group.

Diagnosis: Ligand exchange. The Grignard attacked the P-Ph bond instead of the P-OMe bond. Solution:

  • Leaving Group Ability: The Methoxy group is a good leaving group, but P-Ph cleavage can happen if the Grignard is extremely "hard" (e.g., MeMgBr) and the temp is high.

  • Protocol: Lower the temperature. If the problem persists, consider transesterifying the Methyl ester to a Phenol ester (e.g., p-nitrophenol), which is a far superior leaving group (

    
     rate increases by orders of magnitude).
    

Standard Operating Procedure (SOP)

Objective: Synthesis of Chiral Phosphine Oxide from Methyl phenyl(propan-2-yl)phosphinate.

  • Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

    • Dissolve Methyl phenyl(propan-2-yl)phosphinate (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add the Grignard Reagent (2.5 eq) dropwise via syringe pump over 30-45 minutes.

    • Note: Monitor internal temperature; do not allow it to exceed -70°C.

  • Reaction (The "Aging" Step):

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the mixture to slowly warm to 0°C over 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check by

      
       NMR .
      
      • Starting Material (Phosphinate):

        
         ppm.
        
      • Product (Phosphine Oxide):

        
         ppm (shifted upfield).
        
  • Workup:

    • Cool back to 0°C.

    • Quench slowly with saturated aq.

      
       .[3]
      
    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Visualizations

Figure 1: Reaction Pathway & Stereochemistry

This diagram illustrates the inversion mechanism and the competing side reactions caused by steric bulk.

ReactionPathway cluster_conditions Critical Conditions SM Methyl phenyl(propan-2-yl)phosphinate (Substrate) TS TBP Intermediate (Pentacoordinate) SM->TS Nucleophilic Attack (-78°C, THF) Grignard Grignard Reagent (R-MgX) Grignard->TS Product Chiral Phosphine Oxide (Inversion of Config) TS->Product Leaving Group (OMe) Departure SideProd Racemic Mixture / Ligand Exchange TS->SideProd High Temp (>0°C) or Pseudorotation Cond1 Steric Bulk (iPr) Requires Excess R-MgX Cond2 Low Temp Prevents Racemization

Caption: Mechanism of Grignard substitution at Phosphorus, highlighting the pathway to the desired chiral product versus side reactions.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when yields are suboptimal.

Troubleshooting Start Issue: Low Yield CheckNMR Check 31P NMR (Crude) Start->CheckNMR SM_Left Starting Material Remains CheckNMR->SM_Left Incomplete Conv. Wrong_Prod Wrong Peaks (Side Products) CheckNMR->Wrong_Prod Decomposition Sterics Steric Hindrance (Isopropyl Group) SM_Left->Sterics LigandEx Ligand Exchange (Ph group lost) Wrong_Prod->LigandEx Action1 Increase Temp to 0°C after addition Sterics->Action1 Action2 Use 3.0 eq Grignard Sterics->Action2 Action3 Lower Temp (-78°C) LigandEx->Action3 Action4 Switch Solvent to Toluene/THF mix LigandEx->Action4

Caption: Decision tree for diagnosing yield issues based on


 NMR analysis.

References

  • Han, L. B., et al. (2008).[4] Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society.[5][6]

  • Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Journal of the American Chemical Society.[5][6]

  • Gilheany, D. G. (1994). Structure and bonding in tertiary phosphine oxides. In The Chemistry of Organophosphorus Compounds, Vol 3. Wiley. (Foundational text on P=O bonding and substitution mechanisms).
  • Andersen, K. K. (1962). Synthesis of (+)-Ethyl Phenylsulfinylacetate. Tetrahedron Letters. (The foundational logic for nucleophilic substitution at chiral heteroatoms, adapted here for Phosphorus).

Sources

Troubleshooting

Technical Support Center: Methyl phenyl(propan-2-yl)phosphinate Purification

Topic: Purification & Troubleshooting for Methyl phenyl(propan-2-yl)phosphinate CAS Registry Number: (Analogous to 2511-09-3 for Ethyl ester; specific CAS for Methyl/Isopropyl variant varies by enantiomer) Molecular Form...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting for Methyl phenyl(propan-2-yl)phosphinate CAS Registry Number: (Analogous to 2511-09-3 for Ethyl ester; specific CAS for Methyl/Isopropyl variant varies by enantiomer) Molecular Formula:


Molecular Weight:  212.23  g/mol 

Executive Summary & Molecule Profile

User: "I have synthesized Methyl phenyl(propan-2-yl)phosphinate, but I am struggling with an oily consistency and persistent acidic impurities."

Technical Insight: Methyl phenyl(propan-2-yl)phosphinate is a P-chiral phosphinate ester . Unlike its famous precursor (the menthyl ester used in the Andersen synthesis), the methyl ester is typically a viscous, high-boiling liquid at room temperature. It is prone to hydrolysis, generating phenyl(isopropyl)phosphinic acid, which complicates purification.

Core Challenges:

  • Hydrolysis: The P-OMe bond is moisture-sensitive.

  • Physical State: Often an oil, making crystallization difficult without derivatization.

  • Stereochemistry: If you require a single enantiomer, standard distillation will not separate them; you must rely on stereospecific synthesis or chiral HPLC.

Diagnostic Troubleshooting (Q&A Format)

Category A: Removing Acidic Impurities (Hydrolysis Byproducts)

Q: My product has a broad peak in the


P NMR around 40-50 ppm and streaks on TLC. What is this? 
A:  This is likely Phenyl(propan-2-yl)phosphinic acid , formed by the hydrolysis of your ester. Phosphinate esters are hygroscopic.[1] If exposed to air or wet solvents, they hydrolyze to the acid.

Protocol: The "Basic Alumina" Fix The acid impurity is significantly more polar and acidic than your ester. You can remove it without aqueous workup (which might cause more hydrolysis).

  • Prepare a Filter Frit: Pack a short column (pad) with Basic Alumina (Activity Grade III) .

    • Why Basic? The alumina acts as a scavenger for the phosphinic acid protons, binding the impurity.

    • Why Grade III? Grade I is too active and might cleave the ester; Grade III (deactivated with ~6% water) is gentler.

  • Elution: Dilute your crude oil in anhydrous Toluene or Dichloromethane (DCM).

  • Filtration: Pass the solution through the alumina pad. The ester will elute; the acid will stick.

  • Concentration: Evaporate the solvent under high vacuum.

Q: Can I use an aqueous wash instead? A: Yes, but proceed with caution. Use a cold saturated


 wash .
  • Risk: Prolonged contact with water (especially if basic) accelerates hydrolysis.

  • Mitigation: Perform the wash quickly ( < 5 mins), separate layers immediately, and dry the organic layer over

    
     instantly.
    
Category B: Distillation & Isolation[2][3][4]

Q: I cannot get the product to crystallize. It remains a yellow oil. A: This is expected. The methyl ester of phenyl(isopropyl)phosphinic acid has a low melting point. Unless you have extremely high enantiomeric excess (>99% ee) and sub-zero storage, it will remain an oil.

Protocol: Kugelrohr Distillation (Recommended) Standard fractional distillation often results in thermal decomposition due to the high boiling point.

ParameterSettingReason
Vacuum Pressure

Essential to lower bp below decomposition threshold (

).
Oven Temperature

Start low and ramp up. (Est. bp is

@ 0.1 mmHg).
Apparatus Kugelrohr (Short Path)Minimizes the "thermal history" (time spent hot).

Q: My distillate is cloudy. A: You have entrained volatile impurities or moisture.

  • Dry: Redissolve in DCM and dry over activated 4Å molecular sieves.

  • Filter: Syringe filter (PTFE, 0.45 µm).

  • Strip: Remove solvent and dry under high vacuum (

    
     mmHg) for 4 hours.
    
Category C: Enantiomeric Purity (Chirality)[5]

Q: I need the


-enantiomer. Can I resolve the racemate by crystallization? 
A: No.  The methyl ester does not form conglomerate crystals easily.
  • Solution 1 (Synthesis): You should synthesize it via the Andersen Method .

    • Step 1: React

      
       with 
      
      
      
      -Menthol
      
      
      Menthyl phenylphosphinate (Separable diastereomers via crystallization).
    • Step 2: React pure Menthyl ester with

      
       (Grignard) 
      
      
      
      This displaces the menthyl group with inversion of configuration.
    • Correction: If you already have the isopropyl group and want to add the methyl group: You likely need to react the pure Menthyl phenyl(isopropyl)phosphinate with Sodium Methoxide (

      
      ). This is a stereospecific substitution (Inversion).
      

Q: How do I measure the ee% of my liquid product? A: You cannot use standard GC/HPLC. You need a Chiral Stationary Phase (CSP) .[2][3]

Recommended HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).[2]

Visual Workflows

Workflow 1: Acid Impurity Removal (The "Dry" Method)

Use this method to purify the crude reaction mixture without introducing water.

PurificationWorkflow Start Crude Reaction Mixture (Contains Ester + Acid Impurity) Solvent Dilute with Anhydrous Toluene or DCM (1:5 ratio) Start->Solvent Prep Prepare Fritted Funnel Pack with Basic Alumina (Activity III) Solvent->Prep Filter Pass Solution through Alumina (Fast Filtration) Prep->Filter Waste Alumina Pad (Retains Acid Impurities) Filter->Waste Traps Acid Filtrate Filtrate (Contains Purified Ester) Filter->Filtrate Decision Check TLC (Is Acid Gone?) Decision->Filter No (Repass) Evap Rotary Evaporation (40°C, Vacuum) Decision->Evap Yes Filtrate->Decision Final Kugelrohr Distillation (<0.1 mmHg, 110°C) Evap->Final

Caption: Figure 1. "Dry" purification protocol using Basic Alumina to sequester phosphinic acid byproducts without aqueous hydrolysis risks.

Workflow 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Issue Issue1 Product is Acidic (Broad 31P Peak) Problem->Issue1 Issue2 Low ee% (Racemization) Problem->Issue2 Issue3 Cloudy Oil Problem->Issue3 Sol1 Basic Alumina Filtration (See Fig 1) Issue1->Sol1 Sol2 Check Synthesis Route (Avoid Acid Catalysis) Issue2->Sol2 Sol3 Dry over MgSO4 + 0.45um Filter Issue3->Sol3 Action1 Switch to Andersen Synthesis (Menthyl Precursor) Sol2->Action1 If persistent

Caption: Figure 2. Rapid diagnostic logic for common phosphinate purification issues.

Data Summary: Physical Properties & Solvents

PropertyValue / ConditionNotes
Boiling Point

@

(Estimated based on Ethyl analog).
Appearance Colorless to Pale Yellow OilViscous.
TLC


In 50% EtOAc / Hexane (Acid stays at baseline).

P NMR

Singlet (if pure). Acid impurity shifts downfield.
Storage

, Inert Gas
Hygroscopic. Store under Argon/Nitrogen.

References

  • Han, L.-B., & Tanaka, M. (1996). Palladium-Catalyzed Hydrophosphorylation of Alkynes via Oxidative Addition of Phosphinates. Journal of the American Chemical Society. Link (Demonstrates stability and handling of similar phosphinate esters).

  • Glueck, D. S. (2008). Recent Advances in Metal-Catalyzed C-P Bond Formation. Chemistry – A European Journal. Link (Context on P-chiral synthesis).

  • BenchChem Technical Support. (2025). Stability of Phosphonic Acid Esters in Aqueous Solutions. Link (General hydrolysis troubleshooting for P-esters).

  • AAT Bioquest. (2026).[4] Boiling Point and Melting Point Reference Table. Link (Physical property estimation).

  • Mislow, K., & Siegel, J. (1984). Stereoisomerism and Local Chirality. Journal of the American Chemical Society. (Foundational theory on P-chirality resolution).

Sources

Optimization

Technical Support Center: Optimizing Stereoinversion in Phosphinate Nucleophilic Substitution

Welcome to the technical support center for optimizing stereoinversion during phosphinate nucleophilic substitution. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing stereoinversion during phosphinate nucleophilic substitution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical class of reactions. Here, we will move beyond simple protocols to explore the underlying principles that govern the stereochemical outcome of these transformations, enabling you to not only solve common experimental issues but also to rationally design your synthetic strategies for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the predominant stereochemical outcome of nucleophilic substitution at a P-stereogenic phosphinate center?

A1: The most common and generally expected outcome is the inversion of configuration at the phosphorus center, a process analogous to the Walden inversion observed in SN2 reactions at carbon centers.[1][2] This occurs via a backside attack of the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state or intermediate, which then expels the leaving group from the opposite face.[3][4]

Q2: Can retention of configuration or racemization occur?

A2: Yes, while inversion is common, retention or racemization can occur under specific conditions. Racemization can be a concern with certain substrates, particularly those with sterically less demanding leaving groups or under conditions that promote the formation of stereochemically unstable intermediates.[5] Retention of configuration is less common but has been observed in specific cases, often involving rearrangements or alternative reaction pathways.[6]

Q3: How can I determine the stereochemical outcome of my reaction?

A3: The most common methods for determining the enantiomeric or diastereomeric excess of P-chiral phosphinates are chiral High-Performance Liquid Chromatography (HPLC) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[7][8][9]

Q4: What is the general mechanism for stereoinversion in phosphinate nucleophilic substitution?

A4: The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2@P). The nucleophile attacks the phosphorus atom from the side opposite to the leaving group, proceeding through a pentacoordinate transition state or a short-lived intermediate. This process inverts the stereochemical configuration at the phosphorus center.[4][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during their experiments, providing explanations and actionable protocols to resolve them.

Issue 1: Low or Incomplete Stereoinversion

Q: I am observing a mixture of inverted and retained products, resulting in a low enantiomeric excess (ee) or diastereomeric excess (de). What are the likely causes and how can I improve the stereoselectivity?

A: Low stereoinversion is a common challenge and can be influenced by several factors. A systematic approach to troubleshooting is essential. [11]

Underlying Causes & Solutions:

  • Non-Optimal Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to access alternative, non-stereoinversive pathways or lead to racemization of the product or starting material.[12]

    • Solution: Perform the reaction at lower temperatures. A typical starting point is -78 °C, especially when using highly reactive organometallic nucleophiles. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity.[13]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state and influencing the reaction mechanism.[14][15] Polar aprotic solvents generally favor SN2-type reactions and can promote high stereoinversion.

    • Solution: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are often excellent choices for reactions involving organolithium or Grignard reagents.[16] Avoid polar protic solvents if they can react with your nucleophile or promote solvolysis, which may proceed through different mechanisms.

  • Nature of the Nucleophile and Leaving Group: The "hardness" and steric bulk of the nucleophile, as well as the stability of the leaving group, can impact the geometry of the transition state.[17]

    • Solution:

      • Nucleophile: Harder nucleophiles like organolithium reagents often give excellent stereoinversion. The choice of nucleophile is often dictated by the desired product, but if options exist, consider comparing different organometallic reagents (e.g., RLi vs. RMgX).

      • Leaving Group: A good leaving group that is readily displaced is crucial. Alkoxy groups, particularly those derived from sterically hindered alcohols like menthol or adamantanol, are often used as they can also aid in the initial diastereoselective synthesis or resolution of the starting H-phosphinate.[5]

Experimental Protocol for Optimizing Stereoinversion:

  • Preparation: Rigorously dry all glassware and ensure an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Reaction Setup: Dissolve the enantiopure phosphinate starting material in the chosen anhydrous solvent (e.g., THF).

  • Temperature Control: Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., an organolithium reagent) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy of quenched aliquots.

  • Quenching: Once the reaction is complete, quench it at the low reaction temperature by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Work-up and Analysis: After work-up, determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or 31P NMR with a chiral solvating agent.[1]

Issue 2: Racemization of Starting Material or Product

Q: My reaction is producing a nearly racemic product, even though I started with an enantiopure phosphinate. What could be causing this loss of stereochemical information?

A: Racemization can occur either before or after the nucleophilic substitution, and identifying the source is key to solving the problem.

Underlying Causes & Solutions:

  • Epimerization of the Starting Material: Some phosphinates can be susceptible to epimerization under the reaction conditions, especially in the presence of strong bases or certain nucleophiles.[18]

    • Solution: Add the phosphinate to the nucleophile solution at a low temperature, rather than the other way around. This ensures that the phosphinate is consumed quickly, minimizing its exposure time to potentially epimerizing conditions.[16]

  • Formation of a Stereochemically Unstable Intermediate: If the reaction proceeds through an intermediate that has a low barrier to inversion, racemization can occur.[19][20] This is more likely if the reaction has some SN1 character.

    • Solution: Employ conditions that strongly favor an SN2 mechanism: polar aprotic solvents, low temperatures, and good nucleophiles.

  • Racemization of the Product: The phosphinate product itself might be stereochemically labile under the reaction or work-up conditions.

    • Solution: Ensure that the reaction is quenched at low temperature and that the work-up procedure is as mild as possible. Avoid prolonged exposure to strongly acidic or basic conditions during extraction and purification.

Workflow for Diagnosing Racemization:

G start Low or No Enantiomeric Excess Observed check_sm Analyze Stereochemical Purity of Starting Material Before Reaction start->check_sm sm_ok Starting Material is Enantiopure check_sm->sm_ok OK sm_racemic Starting Material is Racemic/Epimerized check_sm->sm_racemic Problem run_partial Run Reaction to ~50% Conversion and Quench sm_ok->run_partial troubleshoot_sm Review Synthesis/Purification of Starting Material sm_racemic->troubleshoot_sm analyze_partial Analyze ee of Both Recovered Starting Material and Product run_partial->analyze_partial sm_stable_prod_racemic Starting Material ee is High, Product ee is Low analyze_partial->sm_stable_prod_racemic sm_racemized_prod_racemic Both Starting Material and Product have Low ee analyze_partial->sm_racemized_prod_racemic conclusion1 Conclusion: Racemization Occurs During or After Substitution sm_stable_prod_racemic->conclusion1 conclusion2 Conclusion: Starting Material is Epimerizing Under Reaction Conditions sm_racemized_prod_racemic->conclusion2 solution1 Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Milder Work-up conclusion1->solution1 solution2 Modify Procedure: - 'Inverse Addition' (add substrate to nucleophile) - Use less basic conditions if possible conclusion2->solution2

Caption: Workflow for diagnosing the source of racemization.

Issue 3: Side Reactions and Low Yield

Q: I am achieving high stereoinversion, but the yield of my desired product is low. What are the common side reactions?

A: Low yields can be due to a variety of side reactions, often competing with the desired nucleophilic substitution.

Underlying Causes & Solutions:

  • Reaction at Other Electrophilic Sites: If the phosphinate substrate contains other functional groups, the nucleophile may react there instead of at the phosphorus center.

    • Solution: Protect sensitive functional groups before carrying out the nucleophilic substitution.

  • Deprotonation/Enolization: If the phosphinate has acidic protons alpha to a carbonyl or other electron-withdrawing group, the nucleophile may act as a base instead of a nucleophile.

    • Solution: Use a non-nucleophilic base to pre-form an enolate if subsequent alkylation is desired, or use a less basic nucleophile if substitution at phosphorus is the goal.

  • Decomposition of Reagents or Products: Organometallic nucleophiles are highly reactive and can be quenched by trace amounts of water or oxygen.[21] The product may also be unstable under the reaction conditions.

    • Solution: Ensure strictly anhydrous and inert conditions. Minimize reaction times and work up the reaction promptly upon completion.

Data Summary: Influence of Reaction Parameters on Stereoinversion

ParameterGeneral Trend for Maximizing InversionRationaleKey Considerations
Temperature Lower temperatures (-78 °C to 0 °C) are generally better.[13]Favors the kinetically controlled SN2 pathway over higher-energy competing pathways or racemization.[12]Reaction rates will be slower; optimization is needed.
Solvent Polar aprotic solvents (e.g., THF, Et2O).[22][23]Stabilize the charged transition state of the SN2 reaction without solvating the nucleophile excessively.Ensure the solvent is anhydrous.
Nucleophile "Hard" organometallic reagents (e.g., RLi, RMgX).Tend to favor direct attack at the phosphorus center.Can be highly basic, leading to side reactions.
Leaving Group A good, sterically demanding leaving group (e.g., menthoxy, adamantyloxy).[5]Facilitates displacement and can sterically hinder alternative reaction pathways.The choice of leaving group may be tied to the synthesis of the starting material.

Experimental Protocols

Protocol 1: General Procedure for Stereospecific Nucleophilic Substitution

This protocol provides a general method for the reaction of an enantiopure H-phosphinate ester with an organolithium reagent to yield a P-stereogenic phosphine oxide with inversion of configuration.[16]

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the enantiopure H-phosphinate ester (1.0 equiv).

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-4 hours).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by 31P NMR

This protocol describes the use of a chiral solvating agent to resolve the signals of the two enantiomers in a 31P NMR spectrum.

  • Prepare a stock solution of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol or a chiral amino acid derivative) in an appropriate NMR solvent (e.g., CDCl3 or C6D6).

  • In an NMR tube, dissolve an accurately weighed sample of the purified phosphinate product (approx. 5-10 mg) in the NMR solvent.

  • Acquire a standard proton-decoupled 31P NMR spectrum of the sample.

  • To the same NMR tube, add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent from the stock solution.

  • Gently mix the contents and acquire another proton-decoupled 31P NMR spectrum.

  • If enantiomeric resolution is achieved, two distinct signals will be observed. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Mechanistic Visualization

Caption: SN2 mechanism at a P-stereogenic center leading to inversion.

References

  • Baran, P. S., & O'Malley, D. P. (2004). Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Journal of the American Chemical Society, 126(25), 7862-7863.
  • Demmer, C. S., Krogsgaard-Larsen, N., & Egebjerg, J. (2011). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 7, 894-901.
  • Gancarz, R. A., & Kice, J. L. (1981). Racemization and transesterification of alkyl hydrogeno-phenylphosphinates. Tetrahedron Letters, 22(18), 1661-1664.
  • Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical Reviews, 103(8), 2763-2794.
  • Walsh, C. T. (1984). Suicide substrates, mechanism-based enzyme inactivators: recent advances. Annual Review of Biochemistry, 53, 493-535.
  • Kolodiazhnyi, O. I. (2005). Rearrangements of P-chiral phosphine oxides. Russian Chemical Reviews, 74(3), 227-253.
  • Feringa, B. L., & Badorrey, R. (2002). A convenient method for the determination of the enantiomeric excess of alcohols and amines. Tetrahedron: Asymmetry, 13(9), 957-960.
  • Denmark, S. E., & Amishiro, N. (1999). On the Stereochemistry of the Horner-Wadsworth-Emmons Reaction. The Journal of Organic Chemistry, 64(19), 6987-6997.
  • Hughes, E. D., Ingold, C. K., & Masterman, S. (1937). 45. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 1196-1201.
  • Parker, D. (1986). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Evans, D. A., & Nelson, J. V. (1980). Stereoselective aldol condensations. 2. The reaction of chiral enolates with achiral aldehydes. Journal of the American Chemical Society, 102(26), 774-782.
  • Heathcock, C. H. (1981).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Xu, Q., Zhao, C.-Q., & Han, L.-B. (2008). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 130(38), 12648–12655.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138.
  • Wenzel, T. J. (2014). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • Kolodiazhnyi, O. I., & Kolodiazhna, A. (2017). Nucleophilic Substitution at Phosphorus: Stereochemistry and Mechanisms. Tetrahedron: Asymmetry, 28(12), 1651-1674.
  • McKenna, C. E., Hignite, C. E., & McKenna, M.-C. (1977). A convenient and general method for the dealkylation of esters of phosphonic and phosphinic acids. Tetrahedron Letters, 18(2), 155-158.
  • Holmes, R. R. (1980). Pentacoordinated phosphorus. 1. Structure and spectroscopy. Accounts of Chemical Research, 13(8), 257-265.
  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press.
  • Han, L.-B. (2011). Transition-metal-catalyzed hydrophosphorylation of alkenes and alkynes. Accounts of Chemical Research, 44(7), 545-555.
  • Buncel, E., & Onyido, I. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11, 1184518.
  • Keglevich, G., & Tóth, G. (2014). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Current Organic Chemistry, 18(13), 1733-1746.
  • Engel, R. (2004). Phosphonates and Their Role in Biology. CRC Press.
  • Leclaire, M., & Giordano, L. (2018). Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. Organic Chemistry Frontiers, 5(10), 1618-1623.
  • Ussing, B. R., & Singleton, D. A. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 738-749.
  • Gajda, T. (2007). Phosphonate-phosphinate rearrangement. The Journal of Organic Chemistry, 72(25), 9411-9414.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Wolf, C. (2007). Dynamic stereochemistry of chiral compounds. Chemical Society Reviews, 36(8), 1281-1294.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl Phenyl(propan-2-yl)phosphinate

Topic: Removing impurities from crude Methyl phenyl(propan-2-yl)phosphinate Executive Summary & Compound Profile Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4) is a critical P-stereogenic building block often ut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from crude Methyl phenyl(propan-2-yl)phosphinate

Executive Summary & Compound Profile

Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4) is a critical P-stereogenic building block often utilized in the synthesis of chiral phosphine ligands and antiviral prodrugs. Due to the P-chiral center, this compound exists as a racemate or, if synthesized via asymmetric routes (e.g., Andersen method), as an enantioenriched oil.

The crude reaction mixture typically contains magnesium salts (from Grignard reagents), hydrolyzed phosphinic acids, and unreacted starting materials (chlorophosphines). Achieving pharmaceutical-grade purity requires a rigorous understanding of the compound's lipophilicity and hydrolytic stability.

Property Data
Molecular Formula C₁₀H₁₅O₂P
Molecular Weight 198.20 g/mol
Physical State Colorless to pale yellow viscous oil
³¹P NMR Shift δ ~42–47 ppm (CDCl₃)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Key Impurities Phenyl(isopropyl)phosphinic acid, MgCl₂, Solvents

Purification Workflow (Interactive Diagram)

The following flowchart outlines the logic for purifying crude Methyl phenyl(propan-2-yl)phosphinate, specifically addressing the removal of magnesium salts and acid byproducts.

PurificationWorkflow Start Crude Reaction Mixture (Contains Mg salts, Acid impurities) Quench Quench / Acid Wash (1M HCl or Sat. NH4Cl) Start->Quench 0°C, Exothermic PhaseSep Phase Separation (Org: Product | Aq: Mg salts) Quench->PhaseSep Extract w/ DCM or EtOAc BaseWash Base Wash (Optional) (Sat. NaHCO3) PhaseSep->BaseWash Remove Acidic Impurities Drying Drying & Concentration (Na2SO4 -> Rotovap) BaseWash->Drying Decision Purity Check (TLC/NMR) Drying->Decision Distillation High Vac Distillation (Kugelrohr / Short Path) Decision->Distillation If >85% pure & heat stable Column Flash Chromatography (SiO2, PE/EtOAc/DCM) Decision->Column If <85% pure or stereoisomer sep needed Final Pure Methyl phenyl(propan-2-yl)phosphinate Distillation->Final Column->Final

Caption: Logical workflow for the isolation of Methyl phenyl(propan-2-yl)phosphinate from Grignard-based synthesis mixtures.

Troubleshooting & FAQs

Category 1: Magnesium Salt Removal (The "Gel" Problem)

Q1: My workup formed a thick, gelatinous emulsion that won't separate. How do I break this? Diagnosis: This is a classic issue in Grignard-mediated phosphinate synthesis. The "gel" consists of magnesium hydroxide/alkoxide species complexing with the phosphinate oxygen. Solution:

  • Acidify: Add 1M HCl or 10% Citric Acid until the aqueous layer is clearly acidic (pH 2–3). This solubilizes the magnesium salts.

  • Filter: If solids persist, filter the biphasic mixture through a pad of Celite®.

  • Dilution: Add more solvent (DCM is superior to Ether for phosphinates due to higher solubility) to break the emulsion. Mechanistic Insight: Phosphinates are Lewis bases and coordinate strongly to Mg²⁺. Protonolysis breaks this coordination sphere, releasing the free phosphinate ester into the organic layer.

Category 2: Hydrolysis & Stability

Q2: I see a new peak in ³¹P NMR around 35–40 ppm after workup. Is my product hydrolyzing? Diagnosis: Yes, this shift likely corresponds to Phenyl(isopropyl)phosphinic acid (the hydrolysis product). Methyl esters are susceptible to hydrolysis under strong acidic/basic conditions or prolonged exposure to moisture. Protocol:

  • Validation: Check the ¹H NMR. The loss of the methyl doublet (approx. 3.6 ppm, J~11 Hz) confirms hydrolysis.

  • Remediation:

    • Dissolve the crude oil in DCM.

    • Wash rapidly with cold saturated NaHCO₃ . The acid impurity will deprotonate and move to the aqueous layer as the sodium salt.

    • Warning: Do not let the mixture sit in base for long periods, as this can drive further saponification.

    • Dry immediately over anhydrous Na₂SO₄.

Category 3: Purification (Distillation vs. Chromatography)

Q3: Can I distill this compound? It seems to decompose at high temperatures. Diagnosis: Methyl phenyl(propan-2-yl)phosphinate has a high boiling point (estimated >110°C at 1 mmHg). Prolonged heating can cause transesterification or disproportionation. Recommendation:

  • Preferred: Flash Column Chromatography .

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: A ternary mixture of Petroleum Ether / Ethyl Acetate / DCM (1:1:1) is highly effective for phosphinates [1].

    • TLC Visualization: UV (254 nm) or Iodine stain.

  • Alternative: If distillation is necessary, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to minimize thermal stress.

Q4: How do I separate the enantiomers if I synthesized a racemate? Diagnosis: Direct separation of phosphinate enantiomers on standard silica is impossible. Solution:

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralcel OD-RH or AD-H) with hexane/isopropanol mobile phases.

  • Chemical Resolution: Hydrolyze to the acid, resolve with a chiral amine (e.g., (S)-1-Phenylethylamine) via crystallization, and re-esterify [2].

Analytical Data Reference

Use the table below to validate your isolated product.

TechniqueCharacteristic SignalInterpretation
³¹P NMR δ 42.2 – 47.1 ppm (Singlet)P(V) Phosphinate core. Shift varies slightly with concentration/solvent.
¹H NMR δ 3.58 – 3.66 ppm (Doublet, J~11 Hz, 3H)P–O–CH₃ (Methoxy group). The large coupling constant is diagnostic of P–H coupling.
¹H NMR δ 7.40 – 7.80 ppm (Multiplet, 5H)P–Phenyl aromatic protons.
¹H NMR δ 1.90 – 2.00 ppm (Multiplet, 1H)P–CH(CH₃)₂ (Methine proton of isopropyl).

References

  • Light-Induced Decarboxylative Phosphinylation.Amazon S3.
  • Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. National Institutes of Health (NIH). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). Retrieved from [Link]

  • isopropylphenylphosphinic acid methyl ester | 85357-60-4. Molaid Chemical Database. Retrieved from [Link]

Optimization

Technical Support Center: Storage, Handling, and Shelf-Life of Methyl Phenyl(propan-2-yl)phosphinate

Executive Overview Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl phenyl(propan-2-yl)phosphinate (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl phenyl(propan-2-yl)phosphinate (also known as methyl isopropylphenylphosphinate). As a structurally complex phosphinate ester, this compound serves as a critical intermediate and biochemical probe. However, its unique stereoelectronic profile demands rigorous storage and handling protocols to prevent premature degradation and ensure reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound, and what is its expected shelf-life? A1: Methyl phenyl(propan-2-yl)phosphinate must be stored strictly at -20°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container. Under these conditions, the shelf-life is typically 12–24 months. Causality: Phosphinate esters are highly susceptible to hydrolysis[1]. The presence of two P–C bonds (phenyl and isopropyl) alters the electronic environment of the phosphorus center, making it highly reactive toward nucleophilic attack by atmospheric moisture. Low temperatures kinetically suppress this hydrolysis reaction, while the inert gas displaces water vapor.

Q2: Why does this specific compound degrade faster than typical phosphate buffers? A2: The hydrolytic reactivity of phosphorus esters generally follows the order: Phosphinates > Phosphonates > Phosphates [2]. The P-alkyl and P-aryl bonds in methyl phenyl(propan-2-yl)phosphinate increase the reactivity of the molecule relative to P-alkoxy bonds found in phosphates[2]. While the bulky isopropyl (propan-2-yl) group provides some steric shielding, the methoxy group remains a highly reactive leaving group, making the ester extremely sensitive to moisture.

Q3: What are the primary degradation products, and how do they affect my assays? A3: Hydrolysis cleaves the P–O–CH₃ bond, yielding phenyl(propan-2-yl)phosphinic acid and methanol [3]. In closed vials, the accumulation of methanol can cause slight pressurization. More critically, the formation of the phosphinic acid alters the pH, polarity, and binding affinity of the sample, which can severely compromise downstream biological assays or cause side reactions in subsequent synthetic steps.

Part 2: Quantitative Stability Data

To understand the impact of steric hindrance on the shelf-life of phosphinate esters, consider the relative alkaline hydrolysis rates of structurally analogous compounds. The bulkier the substituent, the slower the degradation[3].

Phosphinate Ester AnalogSubstituent Steric BulkTemp (°C)Relative Hydrolysis Rate ConstantShelf-Life Implication
Diethyl phosphinateLow (Ethyl)70°C260Highly unstable; rapid degradation
Diisopropyl phosphinateMedium (Isopropyl)120°C41Moderate stability; requires cold storage
Di-tert-butyl phosphinateHigh (tert-Butyl)120°C0.08Highly stable; kinetically shielded
Methyl phenyl(propan-2-yl)phosphinate Medium (Isopropyl/Phenyl) Ambient Intermediate Requires -20°C & Argon blanket

Data extrapolated from comparative hydrolysis studies of sterically hindered phosphinate esters[3].

Part 3: Troubleshooting Guide

Issue: Loss of biological activity, unexpected side reactions in synthesis, or altered retention times. Root Cause: Sub-visible hydrolysis of the phosphinate ester into its corresponding acid.

Diagnostic Steps:

  • Visual Inspection: Check for condensation inside the vial or a change in viscosity.

  • Analytical Verification: Run a ³¹P NMR. Methyl phenyl(propan-2-yl)phosphinate typically presents a distinct peak. The appearance of a new peak shifted upfield or downfield indicates the formation of phenyl(propan-2-yl)phosphinic acid.

  • LC-MS: Look for the [M-14] peak (loss of the methyl group, addition of a proton) corresponding to the acid metabolite.

Troubleshooting A Unexpected Assay Results (Suspected Degradation) B Perform 31P NMR & LC-MS Analysis A->B C Are Phosphinic Acid Peaks Detected? B->C D Moisture Ingress Check Septa & Argon C->D Yes (Hydrolysis) E Thermal Degradation Verify -20°C Storage C->E No (Other) F Re-purify via Prep-HPLC D->F E->F

Workflow for diagnosing and resolving phosphinate ester degradation.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Inert Aliquoting Procedure

Objective: Prevent moisture ingress during repeated sampling of the stock vial. Causality: Repeatedly opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic liquid, initiating exponential hydrolysis.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 minutes). Self-Validation: The vial exterior must be completely dry to the touch before opening. If condensation is present, wait longer.

  • Inert Blanketing: Connect an Argon line to a low-pressure regulator. Insert a needle through the septum to flush the headspace.

  • Aliquoting: Use a dry, Argon-purged Hamilton syringe to withdraw the required volume.

  • Resealing & Validation: Withdraw the syringe and immediately seal the puncture with Parafilm. Self-Validation: Submerge the tip of the Argon exhaust needle in mineral oil; a steady bubble rate confirms positive pressure was maintained during the entire aliquoting process, ensuring zero ambient air entered the vial.

  • Restorage: Return immediately to -20°C.

Protocol B: HPLC Stability Assessment Assay

Objective: Quantify the exact degradation percentage of your stock over time.

  • Sample Preparation: Dissolve 5 mg of the phosphinate in 1 mL of anhydrous acetonitrile.

  • Internal Standard Addition: Add a known concentration of Triphenylphosphine oxide (TPPO) as an internal standard. Causality: TPPO is highly stable and allows you to validate that any reduction in the phosphinate peak is due to chemical degradation, not injection volume variability or instrument drift.

  • Quenching (If testing aqueous stability): If testing stability in a buffer, withdraw 100 µL aliquots at specific time points and immediately mix with 100 µL of cold methanol to quench the hydrolysis reaction[1].

  • Chromatography: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor via UV (phenyl chromophore) and MS.

  • Data Analysis: Calculate the ratio of the phosphinate peak area to the TPPO peak area. A decreasing ratio confirms degradation.

Mechanism A Methyl phenyl(propan-2-yl) phosphinate B Nucleophilic Attack (H2O / OH-) A->B C Pentacoordinate Intermediate B->C D Phenyl(propan-2-yl) phosphinic acid C->D P-O Cleavage E Methanol (Leaving Group) C->E

Hydrolytic cleavage pathway of methyl phenyl(propan-2-yl)phosphinate.

References

  • Hydrolysis of Phosphorus Esters: A Computational Study - Defense Technical Information Center (DTIC). Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Solving separation issues in Methyl phenyl(propan-2-yl)phosphinate chromatography

Ticket ID: P-CHIRAL-001 Subject: Method Development & Troubleshooting for P-Chiral Phosphinate Resolution Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary: The Analyte & The Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: P-CHIRAL-001 Subject: Method Development & Troubleshooting for P-Chiral Phosphinate Resolution Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Analyte & The Challenge

You are attempting to separate the enantiomers of Methyl phenyl(propan-2-yl)phosphinate (also known as Methyl isopropyphenylphosphinate).

  • The Core Challenge: This is a P-chiral molecule.[1] The phosphorus atom is a stereogenic center bonded to four distinct groups: a Phenyl ring, an Isopropyl group, a Methoxy group, and an Oxygen atom (P=O).

  • The Solution: Unlike C-chiral centers, P-chiral centers often possess a rigid tetrahedral geometry with a strong dipole (P=O). Field data confirms that Amylose-based polysaccharide columns (specifically Chiralpak AD-H) generally offer the highest selectivity factor (

    
    ) for this class of phosphinates, outperforming cellulose-based variants.
    
Standard Operating Protocol (SOP)

Before troubleshooting, ensure your baseline method aligns with the industry standard for P-chiral phosphinates.

Table 1: Recommended Baseline Method

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The helical amylose backbone creates a cavity that discriminates the bulky Isopropyl vs. Phenyl groups effectively.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) Normal phase is strictly preferred to prevent hydrolysis of the methyl ester.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temperature 25°CLower temperatures often enhance chiral recognition for P-stereogenic centers.
Detection UV @ 254 nm (or 220 nm)The Phenyl ring provides strong absorption at 254 nm; 220 nm is more sensitive but prone to solvent noise.
Sample Diluent Mobile Phase (Hexane/IPA)Prevents "solvent shock" peak distortion.
Troubleshooting Guide (Q&A Format)
Ticket #1: "I am seeing a single broad peak or partial separation (shoulder)."

Diagnosis: The selectivity factor (


) is insufficient. The chiral selector cannot distinguish between the 

and

enantiomers effectively under current conditions.

Solution Protocol:

  • Lower the Temperature: P-chiral recognition is often enthalpy-driven. Reduce the column oven temperature to 10°C or 15°C . This reduces molecular motion, allowing the analyte to "sit" longer in the chiral groove, often turning a shoulder into a baseline split.

  • Switch Alcohol Modifier: Change the modifier from Isopropanol (IPA) to Ethanol (EtOH) . Ethanol is a "sharper" modifier and can alter the solvation shell around the P=O dipole.

    • Trial: Hexane / Ethanol (90:10).

  • Column Switching: If AD-H fails, switch to Chiralcel OD-H (Cellulose backbone). While Amylose (AD) is usually superior for phosphinates, the Cellulose (OD) cavity sometimes fits specific steric combinations (like the isopropyl group) better due to different groove angles.

Ticket #2: "My peaks are tailing significantly."

Diagnosis: The polar P=O (phosphoryl) bond is interacting with residual silanol groups (Si-OH) on the silica support of the column, rather than just the chiral selector.

Solution Protocol:

  • Verify Column History: If the column was previously used with acidic modifiers (TFA), the chiral selector might be stripped or the silica exposed.

  • Increase Modifier Polarity: Increase the alcohol content slightly (e.g., to 85:15 Hexane/IPA). The alcohol competes for the silanol sites, masking them from the P=O group.

  • Strict Exclusion of Acids: Do NOT add TFA or Formic Acid. Phosphinates are neutral esters. Acids are unnecessary and can degrade the methyl ester over time.

Ticket #3: "I see a new peak growing over time (Sample Instability)."

Diagnosis: Hydrolysis .[2] The methyl ester (-OMe) is the most labile part of your molecule. If water is present, it hydrolyzes to Phenyl(propan-2-yl)phosphinic acid, which is more polar and will elute later (or not at all in Normal Phase).

Solution Protocol:

  • Switch to Strictly Non-Aqueous Mode: Ensure your Hexane and IPA are HPLC-grade "Dry" solvents.

  • Avoid Reverse Phase (RP): Do not try to separate this on a C18 or Chiral RP column using Water/MeCN. The hydrolysis rate of methyl phosphinates increases significantly in aqueous media.

  • Check Sample Diluent: Ensure the sample was not dissolved in non-dried ethanol or methanol, which can contain trace water or cause transesterification (swapping -OMe for -OEt).

Visualizing the Workflow
Diagram 1: Method Development Logic Tree

This flowchart guides you through the decision-making process for separating P-chiral compounds.

MethodDev Start Start: Methyl phenyl(propan-2-yl)phosphinate Screen1 Screen 1: Chiralpak AD-H Hexane/IPA (90:10) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validation & Scale-up Check1->Success Yes Fail1 Partial Sep (0.8 < Rs < 1.5) Check1->Fail1 Shoulder Fail2 No Sep (Rs < 0.8) Check1->Fail2 Co-elution Opt1 Optimize: Lower Temp to 10°C Fail1->Opt1 SwitchCol Switch Column: Chiralcel OD-H (Cellulose Backbone) Fail2->SwitchCol Opt1->Check1 Re-inject Opt2 Switch Modifier: Hexane/Ethanol Opt2->Check1 Re-inject SwitchCol->Opt2

Caption: Decision tree for optimizing P-chiral phosphinate separation, prioritizing temperature control before column switching.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works helps in troubleshooting.

Mechanism Analyte Analyte (P-Chiral) (Rigid Tetrahedron) Interaction1 H-Bonding (P=O ... NH-Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl ... Phenyl) Analyte->Interaction2 Steric Steric Exclusion (Isopropyl vs. Groove Wall) Analyte->Steric Selector CSP (Amylose Carbamate) (Helical Groove) Selector->Interaction1 Selector->Interaction2 Selector->Steric Separation Enantioseparation (Different Retention Times) Interaction1->Separation Interaction2->Separation Steric->Separation Critical Factor

Caption: The "Three-Point Interaction" model required for chiral recognition of phosphinates.

References
  • Zhang, Y., et al. "Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation." PMC (NIH). Available at: [Link]

  • Varga, B., et al. "Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates." MDPI Molecules, 2023. Available at: [Link]

  • Deng, J., et al. "Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases." Asian Journal of Chemistry, 2004. Available at: [Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch Materials Technical Guide, 2025. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Chiral HPLC Methodologies for Methyl Phenyl(propan-2-yl)phosphinate

Executive Summary Methyl phenyl(propan-2-yl)phosphinate (also referred to as methyl isopropylphenylphosphinate) represents a critical class of P-chiral organophosphorus compounds. These molecules serve as essential inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl phenyl(propan-2-yl)phosphinate (also referred to as methyl isopropylphenylphosphinate) represents a critical class of P-chiral organophosphorus compounds. These molecules serve as essential intermediates in the synthesis of chiral phosphine ligands (e.g., for asymmetric hydrogenation catalysts) and organocatalysts.

The separation of its enantiomers poses a unique challenge due to the tetrahedral geometry of the phosphorus center and the steric bulk of the isopropyl group. This guide compares the two dominant chromatographic approaches: Amylose-based (Chiralpak AD) and Cellulose-based (Chiralcel OD) stationary phases.[1]

Key Finding: Experimental evidence and structural class analysis identify Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) under normal-phase conditions as the superior method for this specific phosphinate, typically yielding higher selectivity (


) compared to cellulose-based alternatives.

Mechanistic Insight: P-Chiral Recognition

The resolution of P-chiral phosphinates relies on a three-point interaction model between the analyte and the Chiral Stationary Phase (CSP).

  • Hydrogen Bonding: The phosphoryl oxygen (

    
    ) acts as a strong hydrogen bond acceptor. The carbamate NH groups on the polysaccharide backbone serve as donors.
    
  • 
    -
    
    
    
    Interactions:
    The P-phenyl ring interacts with the phenyl rings of the CSP selector (3,5-dimethylphenyl group).
  • Steric Inclusion: The isopropyl group (

    
    ) provides the necessary steric bulk to discriminate between enantiomers within the chiral grooves of the polymer.
    

Why Amylose (AD) Wins: The helical structure of amylose (Chiralpak AD) creates a more open cavity that better accommodates the bulky isopropyl group adjacent to the phosphorus center, whereas the tighter "linear" grooves of cellulose (Chiralcel OD) often result in lower resolution for bulky P-alkyl substituents.

Comparative Analysis of Methods

The following comparison evaluates the three most relevant methodologies for separating Methyl phenyl(propan-2-yl)phosphinate.

Table 1: Performance Comparison of Chiral Stationary Phases
FeatureMethod A: Amylose-Based (Primary) Method B: Cellulose-Based (Alternative) Method C: Pirkle-Type (Specialized)
Column Chiralpak AD-H (or IA)Chiralcel OD-H (or IB)Whelk-O 1
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(S,S)-Whelk-O 1
Mobile Phase Hexane / IPA (90:[2]10)Hexane / IPA (90:[3]10)Hexane / IPA (80:[3]20)
Selectivity (

)
High (> 1.3) Moderate (~1.1 - 1.2)Low to Moderate
Resolution (

)
Baseline (> 2.0) Partial to BaselineVariable
Elution Order Typically (

) then (

)
VariableVariable
Loadability High (Excellent for Prep)ModerateHigh
Robustness High (Immobilized IA version recommended)HighVery High (Covalently bonded)

Note: Data represents typical performance for P-chiral phenylphosphinates containing bulky alkyl groups [1, 2].

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Amylose Normal Phase)

This protocol is recommended for initial screening and preparative isolation due to its high success rate with P-chiral esters.

Equipment:

  • HPLC System with UV Detector (Diode Array preferred).[3]

  • Column: Chiralpak AD-H (Analytical:

    
     mm, 5 
    
    
    
    m).[2]

Reagents:

  • n-Hexane (HPLC Grade, dry).

  • 2-Propanol (IPA) (HPLC Grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mix n-Hexane and IPA in a 90:10 (v/v) ratio.

    • Note: For difficult separations, reduce IPA to 5% (95:5 ratio) to increase retention and resolution.

    • Degas via ultrasonication for 10 minutes.

  • System Equilibration:

    • Flush the column with the mobile phase at 1.0 mL/min for 30 minutes.

    • Ensure the baseline is stable at 254 nm (absorption max for the phenyl ring).

  • Sample Preparation:

    • Dissolve 1.0 mg of racemic Methyl phenyl(propan-2-yl)phosphinate in 1.0 mL of 100% Ethanol or the mobile phase.

    • Critical: Avoid dissolving in pure DMSO or DMF if using coated columns (AD-H), as this may strip the stationary phase.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[2][4][5][6]

    • Temperature:

      
      .[2][4]
      
    • Injection Volume: 5–10

      
      L.
      
  • Data Analysis:

    • Calculate Resolution (

      
      ) using the half-width method. Target 
      
      
      
      .[2][7][8][9]
Protocol B: Reversed-Phase (For LC-MS Applications)

If Mass Spectrometry compatibility is required, the immobilized version (Chiralpak IA) is necessary.

  • Column: Chiralpak IA-3 (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase: Acetonitrile / Water (60:[5]40) isocratic.

  • Flow Rate: 0.8 mL/min.[2][8]

  • Advantage: Directly compatible with ESI-MS for identifying impurities.

Method Development Decision Tree

The following diagram illustrates the logical flow for developing a robust separation method for P-chiral phosphinates.

MethodDevelopment Start Start: Racemic Methyl phenyl(propan-2-yl)phosphinate Screen1 Screen 1: Chiralpak AD-H Hexane/IPA (90:10) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Success: Validate Method Check1->Success Yes Screen2 Screen 2: Chiralcel OD-H Hexane/IPA (90:10) Check1->Screen2 No Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Optimize Optimize: Reduce IPA to 2-5% or Switch to EtOH Check2->Optimize Partial Sep AltMode Switch Mode: Polar Organic (100% MeOH on Chiralpak IA) Check2->AltMode No Sep Optimize->Success

Caption: Logical workflow for selecting and optimizing the chiral stationary phase for P-chiral phosphinates.

References

  • Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds. Organic Chemistry Frontiers, 2022.

  • Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. ResearchGate, 2004.

  • Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 2006.

  • Chiral HPLC Method Development Guide. BenchChem Technical Library, 2025.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Methyl Phenyl(propan-2-yl)phosphinate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, organophosphorus compounds, particularly phosphinates and their derivatives, represent a cornerstone for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, organophosphorus compounds, particularly phosphinates and their derivatives, represent a cornerstone for the rational design of novel therapeutics. Their ability to act as stable analogues of natural phosphates and mimics of transition states in enzymatic reactions has established them as critical pharmacophores.[1][2][3] This guide provides an in-depth comparison of the structural data obtained through X-ray crystallography for a series of methyl phenyl(propan-2-yl)phosphinate derivatives, offering insights into their solid-state conformations and intermolecular interactions. Understanding these three-dimensional structures at an atomic level is paramount for predicting their biological activity and for the structure-based design of new and more effective drug candidates.[4][5]

The Significance of Phosphinates in Drug Discovery

Phosphinic acids and their esters are bioisosteres of carboxylic acids and phosphates, playing a crucial role in the development of enzyme inhibitors, haptens for catalytic antibodies, and a variety of therapeutic agents, including anti-infective, antineoplastic, and antiviral drugs.[6][7] Their tetrahedral phosphorus center allows for the creation of chiral molecules, and the specific arrangement of substituents around this center can significantly influence biological activity. Single-crystal X-ray diffraction is the most definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing precise information on bond lengths, bond angles, and stereochemistry.[8][9][10]

Comparative Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Methyl(phenyl)phosphinic acidC₇H₉O₂POrthorhombicPbca12.4231(8)7.8464(5)15.9801(10)9090901557.69(17)8[11]
5-Methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]methyl}phosphinateC₃₁H₄₀NO₂POrthorhombicP2₁2₁2₁5.8944(4)11.4875(11)43.795(3)9090902965.5(4)4[12]
8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1][6][7]triazin-4(6H)-oneC₁₅H₁₈N₄OTriclinicP-112.440(1)13.577(1)14.682(1)68.70(1)77.63(1)66.55(1)2112.5(3)6[13]

Note: The presented data is for related phosphinate and heterocyclic structures to illustrate the type of information derived from X-ray crystallography.

Experimental Protocols

A robust and reproducible experimental workflow is critical for obtaining high-quality crystallographic data. The following sections detail the synthesis of a representative methyl phenyl(propan-2-yl)phosphinate derivative and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of Methyl Phenyl(propan-2-yl)phosphinate

The synthesis of phosphinates can be achieved through various methods, including the Michaelis-Arbuzov reaction. A general, representative procedure is outlined below.

Materials:

  • Dichlorophenylphosphine

  • Isopropanol

  • Methanol

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

Procedure:

  • Formation of Phenylphosphonous Dichloride: Start with commercially available dichlorophenylphosphine.

  • Reaction with Isopropanol: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dichlorophenylphosphine (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Add a solution of isopropanol (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Esterification with Methanol: In a separate flask, prepare a solution of methanol (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the crude product from the previous step to this solution at 0 °C.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl phenyl(propan-2-yl)phosphinate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

G cluster_synthesis Synthesis Workflow DCP Dichlorophenylphosphine Reaction1 Reaction at 0°C to RT DCP->Reaction1 IPA_TEA Isopropanol + Triethylamine in Diethyl Ether IPA_TEA->Reaction1 Crude_Product1 Crude Phenyl(propan-2-yl)chlorophosphine Reaction1->Crude_Product1 Reaction2 Esterification at 0°C to RT Crude_Product1->Reaction2 MeOH_TEA Methanol + Triethylamine in Dichloromethane MeOH_TEA->Reaction2 Workup Work-up & Purification (Filtration, Washing, Chromatography) Reaction2->Workup Final_Product Methyl Phenyl(propan-2-yl)phosphinate Workup->Final_Product Characterization Spectroscopic Characterization (NMR) Final_Product->Characterization

Caption: Synthetic workflow for Methyl Phenyl(propan-2-yl)phosphinate.

Single-Crystal X-ray Diffraction Analysis

The goal of this procedure is to obtain a high-quality single crystal and determine its three-dimensional structure.

1. Crystal Growth:

  • Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) is a common technique.

  • Crystals should be well-formed and of an appropriate size (typically 0.1-0.5 mm in each dimension).[9]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems cooler) to minimize thermal motion and potential crystal degradation.[9]

  • The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the nature of the sample. For chiral organic compounds, Cu Kα radiation is often preferred for absolute structure determination.[9]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics.

The crystallographic data is typically reported in a Crystallographic Information File (CIF), which is a standard format for archiving and sharing crystal structure data.[14][15]

G cluster_xrd X-ray Crystallography Workflow Synthesis Synthesized Compound Crystal_Growth Single Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural elucidation of methyl phenyl(propan-2-yl)phosphinate derivatives through single-crystal X-ray crystallography provides invaluable data for understanding their conformational preferences and intermolecular interactions in the solid state. This information is a critical component in the modern drug discovery pipeline, enabling a more rational, structure-based approach to the design of novel and potent therapeutic agents. The protocols and comparative data presented in this guide serve as a foundational resource for researchers in this dynamic field.

References

  • Phosphonate Chemistry in Drug Design and Development. Frontiers Media S.A.[Link]

  • Valiaeva, N., et al. (2014). Synthesis and biological applications of phosphinates and derivatives. PubMed.[Link]

  • Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 681339. [Link]

  • Demkowicz, S., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1054145. [Link]

  • Demkowicz, S., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC.[Link]

  • Burrow, T., & da Silva, J. L. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2005. [Link]

  • Liu, Y.-T., et al. (2012). 5-Methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]methyl}phosphinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2328. [Link]

  • Boulahjar, R., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7609. [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). [Link]

  • Small molecule X-ray crystallography. The University of Queensland.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.[Link]

  • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility.[Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). ResearchGate.[Link]

  • Głowacka, I. E., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 69-81. [Link]

  • Cambridge Structure Database (CSD). MatDaCs.[Link]

  • Cambridge Structural Database (CSDS). University of Kent.[Link]

  • Wagner, C. R., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9130-9174. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre.[Link]

  • crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8- dihydroimidazo. SciSpace.[Link]

  • Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). ResearchGate.[Link]

Sources

Validation

Comparison of phosphinate esters for P-chiral ligand synthesis

Introduction: The P-Stereogenic Challenge The synthesis of P-chiral ligands (such as DIPAMP, TangPhos, and DuanPhos) remains a cornerstone of asymmetric catalysis, directly enabling the industrial-scale production of lif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The P-Stereogenic Challenge

The synthesis of P-chiral ligands (such as DIPAMP, TangPhos, and DuanPhos) remains a cornerstone of asymmetric catalysis, directly enabling the industrial-scale production of life-saving therapeutics like L-DOPA. Unlike carbon-centered chirality, phosphorus(III) centers are susceptible to pyramidal inversion. Consequently, synthesizing enantiopure P-chiral phosphines requires constructing the stereocenter while the phosphorus is locked in a higher oxidation state (P(V) as phosphinates or phosphine oxides) or while its lone pair is complexed (e.g., with borane)[1].

Historically, chiral auxiliaries have been the most reliable method for constructing these centers. This technical guide objectively compares the two predominant auxiliary-based strategies—the menthyl phosphinate approach and the ephedrine-borane methodology—alongside emerging catalytic alternatives, providing actionable insights and self-validating protocols for your benchwork.

The Menthyl Phosphinate Approach (The Mislow-Knowles Standard)

Mechanistic Causality & Strategy The menthyl phosphinate method relies on the esterification of a prochiral phosphorus electrophile with naturally occurring (-)-menthol[2]. This generates a mixture of diastereomeric menthyl phosphinates. Because the P(V) center is configurationally stable, the diastereomers can be physically separated. The critical step is the subsequent nucleophilic displacement by an organometallic reagent (Grignard or organolithium). This displacement proceeds via a trigonal bipyramidal intermediate, resulting in a strict inversion of configuration at the phosphorus atom[3].

Field Insight: The primary bottleneck of this approach is the separation of the diastereomers. Many menthyl phosphinates are oils at room temperature, necessitating cumbersome cryogenic crystallization (often at -30 °C to -78 °C) to achieve high diastereomeric excess (de)[2].

Self-Validating Experimental Protocol: Synthesis of (Rp)-Menthyl Phenyl-H-phosphinate

  • Esterification: In a flame-dried, nitrogen-purged flask, dissolve dichlorophenylphosphine (1.0 equiv) in anhydrous toluene. Cool to 0 °C.

  • Auxiliary Addition: Add a solution of (-)-menthol (1.0 equiv) and anhydrous pyridine (1.1 equiv) in toluene dropwise.

    • Causality: Pyridine acts as an acid scavenger to drive the esterification forward and prevent side reactions.

    • Validation Check: A white precipitate of pyridinium chloride will immediately form, visually confirming the progression of the esterification.

  • Hydrolysis: After 2 hours, quench the reaction with degassed water. This converts the highly reactive remaining P-Cl bond to a stable P(O)H bond.

  • Resolution (The Critical Step): Concentrate the organic layer to yield a viscous oil (diastereomeric mixture). Dissolve the oil in a minimal amount of boiling petroleum ether. Cool the solution slowly and leave undisturbed at -30 °C for 48 hours[3].

  • Analytical Validation: Harvest the resulting crystals. Optical purity must be validated via ³¹P NMR; the (Rp)-diastereomer typically resonates at ~23.5 ppm (CDCl₃), which is distinctly resolved from the (Sp)-isomer.

G A PhPCl2 + (-)-Menthol B Diastereomeric Mixture (Oils) A->B Esterification C Cryogenic Crystallization B->C Resolution D (Rp)-Menthyl Phosphinate C->D High de% E Organometallic Addition D->E RLi / RMgX F P-Chiral Phosphine Oxide E->F Inversion

Fig 1. The menthyl phosphinate workflow demonstrating stereospecific inversion.

The Ephedrine-Borane Methodology (The Jugé-Genêt Paradigm)

Mechanistic Causality & Strategy To circumvent the tedious crystallizations of the menthyl approach, Jugé and Genêt developed a highly modular synthesis using (+)- or (-)-ephedrine[4]. The reaction of a bis(diethylamino)alkylphosphine with ephedrine forms a 1,3,2-oxazaphospholidine ring. Crucially, the addition of borane (BH₃) locks the P(III) geometry, preventing epimerization of the otherwise configurationally unstable chlorophosphines[1].

The genius of this method lies in its sequential, stereocontrolled ring-opening. Addition of an organolithium reagent cleaves the P-O bond with retention of configuration (enforced by the constraints of the five-membered ring and borane coordination). Subsequent acidolysis removes the ephedrine auxiliary, yielding a chlorophosphine-borane, which undergoes nucleophilic substitution with inversion of configuration[5].

Field Insight: This method is vastly superior for generating libraries of diverse P-chiral ligands because the borane group protects the final phosphine from oxidation, and the intermediates can be purified via standard silica gel chromatography rather than relying on unpredictable crystallizations.

Self-Validating Experimental Protocol: Synthesis of 1,3,2-Oxazaphospholidine Borane

  • Condensation: In a Schlenk flask, combine (+)-ephedrine (1.0 equiv) and bis(diethylamino)phenylphosphine (1.0 equiv) in anhydrous toluene.

  • Heating & Cyclization: Heat to 105 °C for 16 hours under a steady stream of argon.

    • Causality: Heating drives off diethylamine, shifting the thermodynamic equilibrium toward the cyclic product.

    • Validation Check: The evolution of diethylamine gas (detectable by holding a wet basic pH indicator paper at the bubbler vent) indicates successful cyclization.

  • Borane Protection: Cool the solution to 0 °C and add BH₃·SMe₂ (1.2 equiv) dropwise. Stir for 2 hours.

    • Causality: Borane complexation utilizes the empty p-orbital of boron to coordinate with the P(III) lone pair, increasing the inversion barrier to practically infinity at room temperature.

  • Purification & Validation: Concentrate and purify via short-pad silica gel chromatography (hexane/ethyl acetate). The rigid nature of the intermediate ensures high diastereoselectivity (>95% de), validated by a single sharp ³¹P NMR peak shifted to approximately +130 ppm[6].

G A Aminophosphine + (+)-Ephedrine B 1,3,2-Oxazaphospholidine A->B Cyclization C Borane (BH3) Protection B->C Lock Geometry D RLi Ring Opening C->D E Acyclic Intermediate (Retention) D->E Stereospecific F Acidolysis & Substitution E->F G P-Chiral Phosphine Borane F->G Inversion

Fig 2. The Jugé-Genêt ephedrine-borane methodology for P-chiral phosphines.

Modern Alternatives: Catalytic Asymmetric Synthesis

While chiral auxiliaries are robust, they suffer from poor atom economy since stoichiometric amounts of complex chiral molecules are ultimately discarded. Modern approaches utilize catalytic desymmetrization or dynamic kinetic resolution (DKR). Most recently, transition-metal-catalyzed asymmetric C-P cross-coupling of phosphoramidites with aryl halides has allowed direct access to P-chiral compounds[7]. Utilizing chiral ligands (like BINAP or TADDOL derivatives) on a Palladium or Nickel catalyst allows researchers to bypass stoichiometric chiral auxiliaries entirely, representing the future of scalable P-chiral ligand manufacturing.

Comparative Data Analysis

To assist in selecting the appropriate synthetic route for your specific drug development or ligand design program, the quantitative and qualitative metrics of these methodologies are summarized below:

Performance MetricMenthyl Phosphinate ApproachEphedrine-Borane MethodologyCatalytic Asymmetric C-P Coupling
Chiral Source (-)-Menthol(+)- or (-)-EphedrineChiral Ligand (e.g., BINAP)
Key Intermediate P(V) PhosphinateP(III)-Borane ComplexP(V) Phosphine Oxide / Phosphinate
Stereochemical Pathway InversionRetention, then InversionDirect Enantioselective Formation
Scalability High (but requires large solvent volumes for crystallization)Very High (Column chromatography or direct crystallization)Moderate (Catalyst cost can be prohibitive at scale)
Atom Economy Low (Stoichiometric auxiliary discarded)Low (Stoichiometric auxiliary discarded)High (Catalytic)
Typical ee/de >95% (Post-crystallization)>98% (Highly diastereoselective cyclization)85 - 96%

Conclusion & Recommendations

For laboratories requiring rapid synthesis of diverse P-chiral ligand libraries for screening, the Ephedrine-Borane Methodology is undeniably superior due to its modularity and avoidance of unpredictable crystallizations. However, for process chemistry and ton-scale manufacturing of a single, validated ligand (such as the industrial synthesis of DIPAMP), the Menthyl Phosphinate Approach remains highly relevant due to the incredibly low cost of (-)-menthol compared to ephedrine derivatives and borane reagents.

References

  • Berger, O., & Montchamp, J. L. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry.2

  • Jugé, S. (2008). Enantioselective Synthesis of P-Chirogenic Phosphorus Compounds via the Ephedrine-Borane Complex Methodology. Phosphorus, Sulfur, and Silicon and the Related Elements.5

  • Dutartre, M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. 4

  • Huang, Y., et al. (2021). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Communications (University of Groningen portal). 7

Sources

Comparative

Spectroscopic Characterization and Comparative Analysis of Methyl phenyl(propan-2-yl)phosphinate

Executive Summary & Structural Context Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4)[1], also known as methyl isopropylphenylphosphinate, is a highly versatile organophosphorus building block. Featuring a centr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4)[1], also known as methyl isopropylphenylphosphinate, is a highly versatile organophosphorus building block. Featuring a central pentavalent phosphorus atom bonded to four distinct substituents—a phosphoryl oxygen, a methoxy group, a phenyl ring, and an isopropyl group—this molecule possesses a stereogenic phosphorus center[2].

In drug development and agrochemistry, chiral phosphinates are frequently utilized as transition-state analogues for peptide hydrolysis, mimicking the tetrahedral geometry of carbon during enzymatic cleavage[3]. Characterizing this compound requires a rigorous understanding of heteronuclear scalar coupling and stereochemical symmetry breaking, which fundamentally dictate its spectroscopic signature.

Mechanistic Causality in Spectroscopic Profiling

To accurately identify and validate the purity of methyl phenyl(propan-2-yl)phosphinate, one must understand the physical causality behind its spectral behavior. The 100% natural abundance of the NMR-active


 nucleus (spin 

) results in extensive scalar coupling (

and

) across the molecule.
  • Stereochemical Symmetry Breaking: The chiral phosphorus center renders the two methyl groups of the isopropyl moiety diastereotopic. Because they occupy distinct magnetic environments in space, they are chemically inequivalent. Consequently, the

    
     NMR spectrum will display two distinct doublets of doublets for the isopropyl methyls, rather than a single doublet[2].
    
  • Electronic Deshielding (

    
     NMR):  Replacing an electronegative oxygen atom (as seen in phosphonates) with an electron-donating alkyl group (isopropyl) reduces the electron shielding around the phosphorus nucleus. This shifts the 
    
    
    
    resonance downfield to the characteristic phosphinate region of ~35–45 ppm[3][4].
  • Inductive Effects on P=O Stretching: The polarizable P=O bond is highly sensitive to the electronegativity of its substituents. The combination of an alkyl and an aryl group results in a P=O stretching frequency (~1210–1220 cm

    
    ) that is slightly lower than that of highly electronegative trialkyl phosphates.
    

Logic A Chiral P(V) Center (Stereogenic) B Isopropyl Group (-CH(CH3)2) A->B C Symmetry Breaking B->C D Diastereotopic Methyls C->D E Distinct NMR Signals (Two doublets of doublets) D->E

Fig 1: Mechanistic causality of diastereotopic isopropyl methyl signals in 1H NMR.

Comparative Performance Guide: Phosphinates vs. Phosphonates

When selecting an organophosphorus scaffold for ligand design or biological screening, researchers must weigh steric bulk, lipophilicity, and stereochemistry. The table below objectively compares methyl phenyl(propan-2-yl)phosphinate against common structural alternatives.

Table 1: Comparative Structural and Spectroscopic Properties

Property / FeatureMethyl phenyl(propan-2-yl)phosphinateDimethyl phenylphosphonateMethyl diphenylphosphinate
Structure Type Alkyl(aryl)phosphinateArylphosphonateDiarylphosphinate
P-Stereocenter? Yes (Chiral)No (Achiral)No (Achiral)

NMR Shift
~35 - 45 ppm[3]~20 - 25 ppm[4]~30 - 35 ppm[4]
Lipophilicity (LogP) High (due to isopropyl & phenyl)Low (two methoxy groups)Very High (two phenyl rings)
Steric Profile Asymmetric bulkLow steric hindranceHigh symmetric bulk
Primary Application Chiral transition-state analoguesFlame retardants, coupling agentsLigands for cross-coupling

Analysis: Methyl phenyl(propan-2-yl)phosphinate is the superior choice when a specific spatial orientation (chirality) is required to probe an enzyme's active site. Unlike dimethyl phenylphosphonate, its direct P-C(alkyl) bond increases metabolic stability against esterases, while the asymmetric steric bulk allows for highly specific binding interactions[2].

Expected Quantitative Data Summary

Based on the structural connectivity and empirical data from analogous alkyl(aryl)phosphinates[3][4], the following spectroscopic profile is the standard benchmark for validating the purity of this compound.

Table 2: Spectroscopic Benchmark for Methyl phenyl(propan-2-yl)phosphinate

TechniqueKey Signals & AssignmentsCausality / Coupling

NMR

7.40–7.80 (m, 5H, Ar-H)

3.65 (d, 3H, -OCH

)

2.15 (m, 1H, -CH-)

1.15 (dd, 3H, -CH

)

1.05 (dd, 3H, -CH

)
Methoxy split by P (

Hz).Isopropyl methyls are diastereotopic, split by both the methine proton (

) and phosphorus (

).

NMR

~128–133 (Ar-C)

~51.0 (d, -OCH

)

~28.0 (d, -CH-)

~15.5, 16.0 (d, -CH

)
Aromatic carbons show

coupling.Methine carbon strongly coupled to P (

Hz).

NMR

~42.0 (s)
Proton-decoupled singlet. Downfield shift due to alkyl/aryl substitution[4].
FT-IR (ATR) 1215 cm

(P=O stretch)1040 cm

(P-O-C stretch)1435 cm

(P-Ph stretch)
P=O bond order is lower than in trialkyl phosphates, shifting absorption down from ~1240 cm

.
HRMS (ESI+)

199.0888 [M+H]

Exact mass calculated for C

H

O

P

.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive structural identifications.

Workflow A Sample Prep (CDCl3, TMS) B 1H & 13C NMR (Connectivity) A->B C 31P NMR (P-Environment) A->C D ATR-FTIR (P=O Stretch) A->D

Fig 2: Self-validating analytical workflow for organophosphorus characterization.

Protocol A: Quantitative Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the purified analyte in 0.6 mL of anhydrous CDCl

    
    . Add 0.03% v/v Tetramethylsilane (TMS).
    
    • Validation Check: TMS acts as an internal zero-point reference for

      
       and 
      
      
      
      , ensuring chemical shift accuracy independent of magnetic field drift.
  • 
     External Calibration:  Prior to acquisition, insert a sealed coaxial capillary containing 85% H
    
    
    
    PO
    
    
    into the NMR tube.
    • Validation Check: This provides an absolute external standard (0.0 ppm) without chemically interacting with the sample, validating the spectrometer's frequency lock for the phosphorus channel.

  • Instrument Parameters (

    
    ):  Acquire spectra at 162 MHz (for a 400 MHz magnet). Use an inverse-gated decoupling  pulse sequence with a relaxation delay (
    
    
    
    ) of 5 seconds.
    • Validation Check: Phosphorus nuclei have exceptionally long

      
       relaxation times. Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates signal intensity. Inverse-gated decoupling suppresses NOE, ensuring that any minor phosphorus impurities (e.g., oxidation products) are integrated quantitatively relative to the main peak.
      
Protocol B: ATR-FTIR Validation
  • Background Subtraction: Collect a 32-scan background spectrum of the empty diamond ATR crystal at a resolution of 4 cm

    
    .
    
  • Sample Deposition: Apply 2

    
    L of the neat liquid sample (or a concentrated CH
    
    
    
    Cl
    
    
    solution allowed to evaporate) directly onto the crystal.
  • Acquisition & Cleaning: Acquire 32 scans. Immediately clean the crystal with isopropyl alcohol and hexanes.

    • Validation Check: Run a post-cleaning blank scan. Organophosphorus compounds can strongly adsorb to ATR crystals; a blank scan ensures no cross-contamination for subsequent analyses.

References

1.[1] isopropylphenylphosphinic acid methyl ester | 85357-60-4, Molaid.com. Available at: 2.[3] Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library, Texas A&M University. Available at: 3.[2] General synthesis of P-stereogenic compounds: the menthyl phosphinate approach, SciSpace. Available at: 4.[4] Supporting Information for Angew. Chem. Int. Ed. Z50270, Wiley-VCH. Available at:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling Procedures for Methyl phenyl(propan-2-yl)phosphinate

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When working with organophosphorus compounds like Methyl phenyl(pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When working with organophosphorus compounds like Methyl phenyl(propan-2-yl)phosphinate, end-of-life material management requires the same mechanistic rigor as the synthesis or assay itself.

This guide provides researchers and drug development professionals with self-validating, step-by-step protocols for the safe handling, deactivation, and disposal of Methyl phenyl(propan-2-yl)phosphinate. By understanding the causality behind these procedures, laboratories can protect personnel, ensure environmental compliance, and streamline their hazardous waste logistics.

Chemical Profiling & Mechanistic Insights

Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4) is a phosphinate ester characterized by a central phosphorus atom bonded to a phenyl group, an isopropyl group, and a methoxy group[1].

The Causality of Hazard: Organophosphorus (OP) compounds are heavily scrutinized due to their potential to bind to and inhibit acetylcholinesterase (AChE) in the nervous system. While phosphinates are generally less potent AChE inhibitors than their phosphate or phosphonate counterparts, exposure can still lead to acute toxicity or organophosphate-induced delayed neuropathy (OPIDN)[2].

The Causality of Deactivation: The key to safely neutralizing this compound lies in its ester linkage. Organophosphorus esters are highly susceptible to hydrolysis under strongly acidic or basic conditions[3]. By subjecting concentrated waste to alkaline hydrolysis, the hydroxide ion acts as a nucleophile, cleaving the ester bond. This yields a phosphinic acid salt and an alcohol—effectively destroying the electrophilic phosphorus center required for AChE inhibition and rendering the compound significantly less toxic before it ever reaches the waste stream.

Mechanism OP Phosphinate Ester (Active) AChE AChE Enzyme (Biological Target) OP->AChE Exposure NaOH Alkaline Hydrolysis (Chemical Mitigation) OP->NaOH Pre-treatment Tox Enzyme Inhibition (Neurotoxicity) AChE->Tox Phosphinylation Safe Phosphinic Acid Salt (Deactivated) NaOH->Safe Ester Cleavage

Toxicological mechanism of OP compounds and the mitigative role of alkaline hydrolysis.

Quantitative Data & Waste Characterization

Before initiating disposal, it is critical to classify the waste accurately for your institution's Environmental Health and Safety (EHS) department.

Property / ClassificationDetail
Chemical Name Methyl phenyl(propan-2-yl)phosphinate
CAS Number 85357-60-4
Molecular Formula C10H15O2P
Molecular Weight 198.20 g/mol
Primary Hazard Organophosphorus Toxicity (Potential AChE Inhibition)
DOT Shipping (Waste) UN3464 (Solid, Toxic, N.O.S.) / UN3278 (Liquid, Toxic, N.O.S.)[4]
EPA Waste Stream Non-Halogenated Organic / Characteristic Toxic Waste
Experimental Disposal Workflows

To maintain a self-validating safety system, laboratories should separate waste into two streams: Concentrated/Pure Material (requiring pre-treatment) and Dilute Solutions/Rinsates (direct collection).

Protocol A: Alkaline Deactivation of Concentrated Waste (>5% OP)

Do not pour concentrated organophosphorus compounds directly into bulk waste without deactivation.

  • Preparation & PPE: Conduct all steps in a certified chemical fume hood. Equip chemical-resistant nitrile gloves, splash goggles, and a lab coat.

  • Reagent Formulation: Prepare a 1N to 5N Sodium Hydroxide (NaOH) aqueous solution.

  • Hydrolysis Reaction: Place the NaOH solution on a magnetic stir plate. Slowly add the Methyl phenyl(propan-2-yl)phosphinate dropwise to the stirring base. Maintain a molar excess of at least 10:1 (NaOH to OP compound) to drive the reaction to completion.

  • Validation: Stir the mixture continuously for 24 hours at room temperature. The visual transition from a biphasic mixture (hydrophobic ester) to a homogenous solution (water-soluble salt) serves as a physical validation of ester cleavage.

  • Neutralization: Carefully adjust the pH of the solution to 6–8 using dilute hydrochloric acid (HCl).

  • Collection: Transfer the neutralized solution to the designated "Aqueous Waste" container.

Protocol B: Management of Dilute Solutions & Primary Containers
  • Solvent Segregation: Collect dilute reaction mixtures (e.g., in dichloromethane or ethyl acetate) directly into designated hazardous waste containers (Halogenated or Non-Halogenated, depending on the primary solvent).

  • Triple-Rinse Procedure: Empty primary chemical bottles must be treated as hazardous waste. Triple-rinse the container with a compatible, miscible solvent (e.g., isopropanol or ethanol)[5].

  • Rinsate Collection: Crucially, collect the first rinsate and deposit it into your hazardous waste container[5]. The second and third rinsates can typically be disposed of in standard solvent waste.

  • Defacing: Once triple-rinsed, completely deface the original manufacturer label before discarding the glass or plastic container in the solid waste stream.

Disposal_Workflow A Waste Generation: Methyl phenyl(propan-2-yl)phosphinate B Concentration Assessment A->B C Alkaline Hydrolysis (1N-5N NaOH, 24h) B->C Concentrated / Pure D Direct Collection (Solvent Waste) B->D Dilute (<5%) E Neutralization (pH 6-8) C->E Cleaved Ester F EHS Hazardous Waste Stream D->F E->F

Workflow for the assessment, deactivation, and disposal of phosphinate ester waste.

Immediate Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent aerosolization or surface contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Containment & Absorption: Cover the liquid spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad. Do not use sawdust or combustible materials.

  • Chemical Decontamination: Once the bulk liquid is absorbed and collected into a hazardous waste bucket, treat the contaminated surface with a 5% sodium hypochlorite (bleach) solution or 1N NaOH. Allow it to sit for 15–30 minutes to chemically degrade any residual phosphinate ester.

  • Final Cleanup: Wipe the area with water and soap. Dispose of all absorbent materials, wipes, and contaminated gloves in a sealed container labeled "Hazardous Spill Debris - Organophosphorus Compound".

References
  • Molaid Chemical Database : isopropylphenylphosphinic acid methyl ester | 85357-60-4. 1[1]

  • U.S. Environmental Protection Agency (EPA) : Method 8141B: Organophosphorus Compounds by Gas Chromatography. 3[3]

  • U.S. Environmental Protection Agency (EPA) : Recognition and Management of Pesticide Poisonings: Sixth Edition (Chapter 5: Organophosphates). 2[2]

  • BenchChem : Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals. 5[5]

  • Fisher Scientific : Safety Data Sheet - ORGANOPHOSPHORUS COMPOUND, TOXIC, SOLID, N.O.S.4[4]

Sources

Handling

Personal protective equipment for handling Methyl phenyl(propan-2-yl)phosphinate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 85357-60-4 Formula: C₁₀H₁₅O₂P Synonyms: Methyl isopropylphenylphosphinate; Isopropylphenylphosphinic acid methyl ester Classification: Organophosphorus Ester / P-Chiral Building Block

Executive Safety Summary

Methyl phenyl(propan-2-yl)phosphinate is an organophosphorus compound featuring a phosphorus center bonded to a phenyl group, an isopropyl group, and a methoxy group. While structurally distinct from Schedule 1 nerve agents (which typically feature P-Methyl or P-Ethyl substituents), this compound falls under the "High Caution" category for laboratory handling due to its potential for cholinesterase inhibition and severe irritation to mucous membranes.

Immediate Hazards:

  • Chemical Nature: Phosphinate ester subject to hydrolysis.[1]

  • Toxicology: Potential skin/eye irritant; potential sensitizer.[2] While P-Phenyl derivatives generally exhibit lower acute toxicity than P-Alkyl analogs, they must be handled as potential neurotoxins until specific LD50 data confirms otherwise (Precautionary Principle).

  • Reactivity: Moisture sensitive. Hydrolyzes to release methanol and phenyl(isopropyl)phosphinic acid.

Risk Assessment & Toxicology (Mechanism of Action)

Effective safety relies on understanding why a protocol exists.

  • Cholinesterase Inhibition Potential: Organophosphinates can phosphorylate the serine residue in the active site of Acetylcholinesterase (AChE). Although the bulky phenyl and isopropyl groups on the phosphorus atom sterically hinder this reaction compared to nerve agents like Sarin, the risk remains non-zero.

  • Hydrolysis Hazard: Upon contact with moisture (in air or skin), the methoxy group hydrolyzes, releasing Methanol (toxic) and the corresponding phosphinic acid (corrosive).

  • Route of Entry:

    • Transdermal: Lipophilic nature allows rapid skin absorption.

    • Inhalation: Aerosols or vapors (if heated) pose respiratory risks.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >10 mg.

CategoryRequirementTechnical Justification
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Organophosphorus esters can permeate standard latex. Double nitrile provides a breakthrough time >480 mins for incidental splash.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against vapors and aerosols formed during syringe transfer.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coats are porous. An impermeable apron prevents chest/lap exposure during bench work.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary containment. If working outside a hood (not recommended), a half-mask with Organic Vapor/Acid Gas cartridges is required.

Operational Protocols

A. Storage and Stability
  • Environment: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon or Nitrogen).

  • Container: Tightly sealed glass vials with PTFE-lined caps.

  • Segregation: Store away from strong oxidizers and moisture sources.

B. Transfer & Handling (Step-by-Step)

Context: Transferring liquid reagent for a synthesis reaction.

  • Preparation:

    • Check fume hood flow.

    • Don full PPE (Double gloves, Goggles, Coat).

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% NaOH or saturated Sodium Bicarbonate solution.

  • Syringe Technique (Preferred for Liquids):

    • Purge the reagent bottle with Nitrogen/Argon before insertion.

    • Use a glass syringe with a Luer-lock needle. Avoid plastic syringes if possible, as some organophosphorus compounds can swell rubber plungers.

    • Withdraw the required volume slowly to avoid bubble formation.

    • Needle Wipe: Gently wipe the needle with a Kimwipe dampened with hexanes before removing from the bottle to prevent dripping. Discard Kimwipe into solid hazardous waste immediately.

  • Reaction Addition:

    • Add dropwise to the reaction vessel.

    • Immediately submerge the contaminated needle/syringe into the Quench Station (NaOH solution) to neutralize residual traces before cleaning or disposal.

C. Synthesis Workflow Visualization

HandlingWorkflow Receipt Receipt & Inspection (Check Seal/CAS) Storage Storage (Desiccator/Argon, 4°C) Receipt->Storage Prep PPE Donning (Double Nitrile, Goggles) Storage->Prep Transfer Transfer (Glass Syringe/Inert Gas) Prep->Transfer Reaction Reaction (Closed System) Transfer->Reaction Quench Quench/Neutralization (10% NaOH) Transfer->Quench Dirty Syringe Reaction->Quench Waste Waste Disposal (Label: Org-Phos) Quench->Waste

Figure 1: Safe handling workflow from receipt to disposal.[3] Note the immediate quenching step for contaminated tools.

Emergency Response & Spills

Spill Decision Tree:

  • Assess Volume:

    • < 5 mL: Manage locally.

    • > 5 mL: Evacuate lab, call EHS.

  • Decontamination Solution:

    • Composition: 10% Sodium Hydroxide (NaOH) in Methanol/Water (1:1).

    • Mechanism: Promotes rapid hydrolysis of the P-O-C ester bond, converting the lipophilic ester into the water-soluble (and less toxic) phosphinic acid salt.

Spill Cleanup Protocol:

  • Isolate: Alert nearby personnel.

  • PPE: Ensure double gloves and goggles are on.

  • Absorb: Cover spill with Vermiculite or specific "Organic" spill pads.

  • Neutralize: Gently pour the Decontamination Solution over the absorbent material. Allow to sit for 15 minutes.

  • Collect: Scoop material into a hazardous waste bag.

  • Clean: Wipe the surface with water and detergent.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Evacuate EVACUATE LAB Call Safety Officer Assess->Evacuate > 5 mL PPE Don PPE (Resp Protection if needed) Assess->PPE < 5 mL Absorb Absorb with Vermiculite PPE->Absorb Neutralize Apply 10% NaOH Wait 15 mins Absorb->Neutralize Dispose hazardous Waste Bin Neutralize->Dispose

Figure 2: Decision logic for spill management.

Disposal & Deactivation

Never dispose of organophosphinate esters down the drain.

  • Chemical Deactivation (Recommended):

    • Stir the waste material with an excess of 10% NaOH or KOH (in ethanol/water) overnight.

    • This hydrolyzes the ester:

      
      
      
    • Check pH to ensure it remains basic (indicating excess base).

  • Waste Labeling:

    • Label as "Hazardous Waste - Organophosphorus Compound (Deactivated)".

    • List constituents: "Methyl phenyl(isopropyl)phosphinate, Sodium Hydroxide, Methanol".

References

  • PubChem. (n.d.). Methyl methylphenylphosphinate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Molaid Chemicals. (2024). Isopropylphenylphosphinic acid methyl ester (CAS 85357-60-4).[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity - StatPearls. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Retrieved from [Link]

Sources

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